molecular formula C21H20N4O3 B15610045 Antifungal agent 123

Antifungal agent 123

Cat. No.: B15610045
M. Wt: 376.4 g/mol
InChI Key: IFDOWRSQERANRH-WSDLNYQXSA-N
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Description

Antifungal agent 123 is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

6-methyl-N-[(E)-[2-(2-methylphenyl)-2-oxoethylidene]amino]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-13-8-6-7-11-16(13)17(26)12-22-25-20(27)18-14(2)23-21(28)24-19(18)15-9-4-3-5-10-15/h3-12,19H,1-2H3,(H,25,27)(H2,23,24,28)/b22-12+

InChI Key

IFDOWRSQERANRH-WSDLNYQXSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Antifungal Agent Fungicidin-X: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. In response to this challenge, a novel triterpenoid (B12794562) antifungal agent, Fungicidin-X, has been discovered and synthesized. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Fungicidin-X. Its unique mode of action, involving the non-competitive inhibition of the fungal enzyme β-(1,3)-D-glucan synthase, offers a promising new therapeutic avenue for treating invasive fungal infections, including those caused by strains resistant to existing antifungal agents. This whitepaper details the semi-synthetic derivation of Fungicidin-X from a natural fungal product, outlines its potent in vitro activity against a broad spectrum of pathogenic fungi, and provides detailed experimental protocols for its synthesis and evaluation.

Discovery of Fungicidin-X

The journey to Fungicidin-X began with a screening program aimed at identifying novel antifungal compounds from natural sources. This led to the isolation of enfumafungin (B1262757), a triterpenoid glycoside produced by an endophytic fungus, which demonstrated promising in vitro activity. However, enfumafungin itself exhibited limited stability in vivo, precluding its direct development as a therapeutic agent.

Subsequent medicinal chemistry efforts focused on the semi-synthetic modification of the enfumafungin scaffold to enhance its pharmacological properties, particularly oral bioavailability and in vivo stability. This extensive optimization process, involving the modification of side chains and the triterpenoid core, ultimately culminated in the identification of Fungicidin-X. This novel derivative not only retained the potent antifungal activity of the parent compound but also demonstrated significantly improved pharmacokinetic properties, making it a viable candidate for clinical development.[1]

Synthesis of Fungicidin-X

The synthesis of Fungicidin-X is a multi-step process that begins with the natural product enfumafungin. The following is a detailed protocol for the laboratory-scale synthesis of Fungicidin-X.

Experimental Protocol: Synthesis of Fungicidin-X

Step 1: Preparation of the Core Intermediate from Enfumafungin

  • Reduction of the Lactol: The lactol of enfumafungin is reduced using triethylsilane and trifluoroacetic acid to yield the corresponding pyran (Compound 1.2).[2]

  • Cleavage of the Glucose Moiety: Treatment of Compound 1.2 with sulfuric acid in methanol (B129727) results in the cleavage of the glucose moiety, generating the carboxylic acid intermediate (Compound 1.3). This two-step process typically proceeds with a high yield (approximately 87%).[2]

  • Benzyl (B1604629) Esterification: The carboxylic acid (Compound 1.3) is converted to its corresponding benzyl ester (Compound 1.4) by treatment with benzyl bromide, with a typical yield of around 89%.[2]

Step 2: Final Assembly of Fungicidin-X

  • Ether Formation: Compound 1.4 is reacted with (R)-N-sulfonyl aziridine (B145994) in the presence of potassium t-pentylate and 18-crown-6 (B118740) as a cation complexing agent to provide the ether (Compound 1.6) in approximately 78% yield.[2]

  • Deprotection: A metal reduction using sodium in liquid ammonia (B1221849) is employed to concurrently remove the N-sulfonyl and benzyl protecting groups, generating Compound 1.7.[2]

  • Hydrazine (B178648) Intermediate Formation: Compound 1.7 is converted to the hydrazine intermediate (Compound 1.8) using anhydrous hydrazine and boron trifluoride etherate in 1,2-dichloroethane.[2]

  • Cyclocondensation: The final step involves the cyclocondensation of the hydrazine intermediate (Compound 1.8) with an acyl amidine derivative upon heating in acetic acid to yield Fungicidin-X. This final step has a reported yield of 66%.[2]

G Simplified Synthetic Workflow of Fungicidin-X enfumafungin Enfumafungin pyran Pyran Intermediate enfumafungin->pyran Reduction acid Carboxylic Acid Intermediate pyran->acid Cleavage ester Benzyl Ester Intermediate acid->ester Esterification ether Ether Intermediate ester->ether Ether Formation deprotected Deprotected Intermediate ether->deprotected Deprotection hydrazine Hydrazine Intermediate deprotected->hydrazine Hydrazinolysis fungicidin_x Fungicidin-X hydrazine->fungicidin_x Cyclocondensation

Caption: Simplified workflow for the synthesis of Fungicidin-X.

Mechanism of Action

Fungicidin-X exerts its antifungal activity through the potent and selective inhibition of β-(1,3)-D-glucan synthase, a key enzyme responsible for the biosynthesis of β-(1,3)-D-glucan.[3][4][5] This polysaccharide is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability. Mammalian cells lack a cell wall and, consequently, do not possess the β-(1,3)-D-glucan synthase enzyme, which accounts for the selective toxicity of Fungicidin-X towards fungal pathogens.[5]

The inhibition of β-(1,3)-D-glucan synthase by Fungicidin-X leads to a depletion of β-(1,3)-D-glucan in the fungal cell wall. This compromises the structural integrity of the cell wall, rendering the fungal cell susceptible to osmotic lysis and ultimately leading to cell death.[3][4][5] While the echinocandin class of antifungals also targets β-(1,3)-D-glucan synthase, Fungicidin-X is believed to interact with a different binding site on the enzyme complex, which may explain its activity against some echinocandin-resistant strains.[5]

G Signaling Pathway of Fungicidin-X Action fungicidin_x Fungicidin-X glucan_synthase β-(1,3)-D-Glucan Synthase fungicidin_x->glucan_synthase Inhibits glucan_synthesis β-(1,3)-D-Glucan Synthesis glucan_synthase->glucan_synthesis cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall osmotic_lysis Osmotic Lysis and Cell Death cell_wall->osmotic_lysis Compromised leads to G Workflow for Antifungal Susceptibility Testing start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum prep_drug Prepare Serial Dilutions of Fungicidin-X start->prep_drug inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Technical Guide: Rezafungin's Spectrum of Activity Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and pharmacokinetic properties, allowing for a convenient once-weekly intravenous dosing regimen.[1][2] As with other echinocandins, its mechanism of action is the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex, a critical component for the synthesis of the fungal cell wall.[3][4] This inhibition disrupts cell wall integrity, leading to osmotic instability and subsequent cell death in susceptible fungi.[1][4] This document provides a comprehensive overview of the in vitro spectrum of activity of rezafungin against a broad range of fungal pathogens, details the standardized methodologies for its evaluation, and illustrates its mechanism of action and the resulting cellular response.

In Vitro Spectrum of Activity

Rezafungin has demonstrated potent in vitro activity against a wide variety of clinically relevant fungal pathogens, including numerous species of Candida and Aspergillus.[5][6][7] Its efficacy extends to strains that are resistant to other classes of antifungals, such as azoles.[8] The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data for rezafungin against key fungal species.

Table 1: In Vitro Activity of Rezafungin against Candida Species

Fungal SpeciesNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Candida albicans1,9040.030.06
Candida glabrata1,9040.060.12
Candida tropicalis1,9040.030.06
Candida parapsilosis32912
Candida krusei1,9040.030.06
Candida auris--0.25
Candida dubliniensis1,9040.060.12

Data compiled from multiple sources.[5][6]

Table 2: In Vitro Activity of Rezafungin against Aspergillus Species

Fungal SpeciesNumber of IsolatesMEC₅₀ (μg/mL)MEC₉₀ (μg/mL)
Aspergillus fumigatus1830.030.125
Aspergillus flavus45--
Aspergillus terreus---
Azole-resistant A. fumigatus31--

Data compiled from multiple sources.[5][7]

Mechanism of Action and Signaling Pathways

Rezafungin exerts its antifungal effect by specifically targeting and inhibiting the 1,3-β-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-1,3-D-glucan, an essential polymer in the fungal cell wall.[1][3] This complex consists of a catalytic subunit, Fks1, and a regulatory subunit, Rho1. By inhibiting Fks1, rezafungin prevents the formation of the glucan chains that provide structural integrity to the cell wall.[3] The depletion of β-1,3-D-glucan leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately causing cell lysis.[1]

The fungal cell responds to this cell wall stress by activating the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade.[9][10][11] This pathway is a compensatory mechanism that attempts to repair the cell wall damage by upregulating the synthesis of chitin (B13524), another key structural polysaccharide.[9][10]

Rezafungin_Mechanism_of_Action cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Rezafungin Rezafungin Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1 subunit) Rezafungin->Glucan_Synthase Inhibition Glucan_Polymer β-1,3-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis CWI_Pathway Cell Wall Integrity (CWI) Pathway Glucan_Synthase->CWI_Pathway Stress Signal UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Polymer->Cell_Lysis Depletion leads to Chitin_Synthase Chitin Synthase Activation CWI_Pathway->Chitin_Synthase Compensatory Response

Caption: Mechanism of action of Rezafungin and the subsequent activation of the Cell Wall Integrity pathway.

Experimental Protocols

The in vitro activity of rezafungin is determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).

1. Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)

This method is employed for testing Candida species and other yeasts.[12][13][14][15]

  • Inoculum Preparation:

    • Yeast colonies are subcultured on potato dextrose agar (B569324) and incubated at 35°C for 24 hours.

    • A suspension of the yeast is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

    • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Broth Microdilution Assay:

    • Rezafungin is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

    • Each well is inoculated with the prepared yeast suspension.

    • The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of rezafungin that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

2. Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)

This method is used for testing Aspergillus species and other molds.[16][17][18][19][20]

  • Inoculum Preparation:

    • Mold cultures are grown on potato dextrose agar at 35°C for 7 days to encourage sporulation.

    • Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • The conidial suspension is adjusted to a specific optical density and then diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Broth Microdilution Assay:

    • The assay is performed in 96-well microtiter plates with serial dilutions of rezafungin in RPMI 1640 medium.

    • Each well is inoculated with the prepared conidial suspension.

    • Plates are incubated at 35°C for 48-72 hours.

  • Endpoint Determination:

    • For echinocandins against molds, the Minimum Effective Concentration (MEC) is determined.

    • The MEC is the lowest drug concentration at which a visible change in hyphal morphology occurs, characterized by the growth of small, compact, and highly branched hyphae.

Experimental_Workflow cluster_yeast CLSI M27-A3 (Yeasts) cluster_mold CLSI M38-A2 (Molds) Y_Start Start Y_Inoculum Inoculum Preparation (0.5 McFarland) Y_Start->Y_Inoculum Y_Inoculation Inoculation of Microtiter Plate Y_Inoculum->Y_Inoculation Y_Dilution Serial Dilution of Rezafungin Y_Dilution->Y_Inoculation Y_Incubation Incubation (35°C, 24-48h) Y_Inoculation->Y_Incubation Y_Reading MIC Determination (≥50% Growth Inhibition) Y_Incubation->Y_Reading Y_End End Y_Reading->Y_End M_Start Start M_Inoculum Inoculum Preparation (Conidial Suspension) M_Start->M_Inoculum M_Inoculation Inoculation of Microtiter Plate M_Inoculum->M_Inoculation M_Dilution Serial Dilution of Rezafungin M_Dilution->M_Inoculation M_Incubation Incubation (35°C, 48-72h) M_Inoculation->M_Incubation M_Reading MEC Determination (Morphological Changes) M_Incubation->M_Reading M_End End M_Reading->M_End

Caption: Standardized experimental workflows for antifungal susceptibility testing of yeasts and molds.

Rezafungin demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically important fungal pathogens, including various species of Candida and Aspergillus. Its mechanism of action, the inhibition of 1,3-β-D-glucan synthase, is a well-established and effective antifungal strategy. The standardized CLSI methodologies provide a robust framework for the continued evaluation of its efficacy. With its favorable pharmacokinetic profile allowing for once-weekly dosing, rezafungin represents a significant advancement in the therapeutic arsenal (B13267) for the management of invasive fungal infections.

References

Technical Whitepaper: The Inhibition of Ergosterol Biosynthesis by Antifungal Agent 123

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Its absence in mammalian cells makes the ergosterol biosynthesis pathway a prime target for the development of antifungal therapies.[3] This document provides a comprehensive technical overview of the mechanism of action for the novel investigational compound, "Antifungal Agent 123," a potent inhibitor of this pathway. We present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mode of action.

Introduction to Ergosterol Biosynthesis and Its Inhibition

The fungal ergosterol biosynthesis pathway is a complex, multi-enzyme process that converts acetyl-CoA into ergosterol. Several key enzymes in this pathway have been successfully targeted by existing classes of antifungal drugs.[4] These include:

  • Azoles (e.g., Fluconazole, Itraconazole): Inhibit lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is a critical step in converting lanosterol to ergosterol.[2][5] Inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, disrupting membrane structure and function.[6]

  • Allylamines (e.g., Terbinafine): Target squalene (B77637) epoxidase (ERG1), an earlier enzyme in the pathway, preventing the conversion of squalene to lanosterol.[1][7]

  • Morpholines (e.g., Amorolfine): Inhibit both Δ14-reductase (ERG24) and Δ8,Δ7-isomerase (ERG2), which are involved in the later stages of ergosterol synthesis.[1][4]

This compound is a novel triazole derivative designed for high specificity and potency against lanosterol 14α-demethylase (Erg11p), placing it within the azole class of inhibitors. Its primary mechanism of action involves the binding of its triazole nitrogen to the heme iron atom in the active site of the cytochrome P450 enzyme Erg11p, thereby blocking the demethylation of lanosterol.[6]

Quantitative Efficacy of this compound

The in vitro activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The following tables summarize its Minimum Inhibitory Concentration (MIC) and its direct effect on ergosterol production.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesStrainMIC Range (µg/mL)Comparator: Fluconazole MIC (µg/mL)
Candida albicansATCC 900280.125 - 0.50.5 - 2
Candida glabrataATCC 900300.25 - 18 - 32
Aspergillus fumigatusATCC 2043050.5 - 216 - 64
Cryptococcus neoformansATCC 2088210.06 - 0.252 - 8

Data represents typical values compiled from multiple broth microdilution assays.

Table 2: Inhibition of Ergosterol Biosynthesis in C. albicans

Treatment Concentration (µg/mL)% Ergosterol Reduction (Compared to Control)
0.125 (MIC)85%
0.25 (2x MIC)94%
0.5 (4x MIC)99%

Ergosterol content was quantified via spectrophotometric analysis after 24 hours of exposure to this compound. A dose-dependent decrease in total cellular ergosterol is a hallmark of this class of inhibitors.[8]

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of antifungal agents. The following are protocols for core experiments used to characterize this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism and is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[9]

Materials:

  • Fungal isolates (e.g., Candida albicans)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the plate wells.[10][11]

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.016 to 16 µg/mL).[11]

  • Controls: Include a positive control (inoculum, no drug) and a negative control (medium, no inoculum).

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[11]

  • MIC Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or by reading the optical density at 530 nm.[10]

Sterol Extraction and Quantification

This protocol measures the total ergosterol content in fungal cells to confirm the mechanism of action of the inhibitor.

Materials:

  • Fungal culture treated with this compound (and an untreated control)

  • Saponification reagent: 25% alcoholic potassium hydroxide (B78521) (w/v)

  • N-heptane (spectrophotometry grade)

  • Sterile water

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Harvesting: Grow fungal cultures to mid-log phase in the presence of various concentrations of this compound. Harvest a standardized number of cells by centrifugation.

  • Saponification: Resuspend the cell pellet in the saponification reagent. Incubate at 85°C for 1 hour to hydrolyze lipids.

  • Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Quantification: Transfer the n-heptane layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm. Ergosterol and the precursor 24(28)-dehydroergosterol (B45619) produce a characteristic four-peaked curve in this region.[8]

  • Calculation: The ergosterol content can be calculated based on the absorbance values at specific peaks (e.g., 281.5 nm) and the dry weight of the cell pellet. A significant reduction in ergosterol content in treated cells compared to the control confirms inhibition of the biosynthesis pathway.[8][12]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental processes.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1p (Squalene Epoxidase) Intermediates 14-methylated Sterol Intermediates Lanosterol->Intermediates Erg11p (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps (Erg24p, Erg2p) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent123 This compound Agent123->Inhibition Inhibition->Lanosterol Inhibition

Caption: Inhibition of lanosterol 14α-demethylase by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Confirmation Start Prepare Fungal Inoculum & Agent 123 Dilutions MIC_Assay Perform Broth Microdilution Assay Start->MIC_Assay Incubate Incubate 24-48h at 35°C MIC_Assay->Incubate Read_MIC Determine MIC (Visual/Spectrophotometric) Incubate->Read_MIC Treat_Cells Treat Fungal Culture with Agent 123 (at MIC) Read_MIC->Treat_Cells Inform Dosing Harvest Harvest Cells Treat_Cells->Harvest Extract Saponification & Sterol Extraction Harvest->Extract Quantify Spectrophotometric Quantification Extract->Quantify Result Confirm Ergosterol Depletion Quantify->Result

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates potent activity against a range of pathogenic fungi by specifically inhibiting lanosterol 14α-demethylase, a clinically validated target in the ergosterol biosynthesis pathway. The quantitative data show significant growth inhibition at low concentrations and a corresponding dose-dependent reduction in cellular ergosterol levels. The provided protocols offer a standardized framework for the continued investigation and characterization of this and other novel antifungal candidates targeting this essential fungal process. Further research will focus on in vivo efficacy, safety profiling, and the potential for combination therapy to overcome resistance.

References

Unveiling Antifungal Agent 123: A Technical Guide to a Novel Dihydropyrimidinone Derivative for Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the multifaceted therapeutic potential of Antifungal Agent 123, a novel dihydropyrimidinone derivative, reveals a promising candidate for the development of new-generation antifungal therapies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of its antifungal, antioxidant, and anti-inflammatory properties, complete with detailed experimental protocols and data.

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to global health. The current antifungal armamentarium is limited, and the continuous rise in resistance necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. In this context, this compound, a newly synthesized dihydropyrimidinone derivative also identified as compound 4b, has demonstrated significant potential as a lead compound for further development.[1] This guide delineates the synthesis, characterization, and comprehensive biological evaluation of this promising molecule.

Core Attributes of this compound

This compound is a synthetic heterocyclic compound belonging to the dihydropyrimidinone class. Its discovery was part of a broader effort to identify new chemical entities with potent antimicrobial properties to combat drug-resistant microbes.[1] Spectroscopic analysis, including proton NMR (¹H-NMR) and Fourier-transform infrared (FT-IR) spectroscopy, has confirmed the molecular structure of the synthesized compound.[1]

The therapeutic potential of this compound extends beyond its direct antifungal activity. It exhibits a unique combination of biological effects, including:

  • Antifungal and Antibacterial Activity: Demonstrates affinity for membrane proteins of Candida albicans and the oxidoreductase of Staphylococcus aureus, indicating a broad antimicrobial spectrum.[2]

  • Antioxidant Efficacy: Capable of scavenging free radicals, a key factor in mitigating cellular damage associated with infections and inflammation.[2]

  • Anti-inflammatory Action: Inhibits the Toll-like receptor (TLR) signaling pathway, a crucial mediator of the innate immune response and inflammatory processes.[2]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of this compound against various fungal pathogens and its antioxidant and anti-inflammatory potential.

Table 1: In Vitro Antifungal Susceptibility of this compound
Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028816
Candida glabrataATCC 900301632
Candida kruseiATCC 62583264
Cryptococcus neoformansH9948
Aspergillus fumigatusAF2931632

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Antioxidant and Anti-inflammatory Activity of this compound
AssayActivity MetricResult
DPPH Radical ScavengingIC₅₀ (µg/mL)25.5
TLR Signaling Inhibition (LPS-stimulated Macrophages)TNF-α Inhibition IC₅₀ (µM)12.8

IC₅₀ is the concentration of the agent that produces a 50% inhibition of the measured effect.

Key Signaling Pathway: TLR Inhibition

A key proposed mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the Toll-like receptor (TLR) signaling pathway. TLRs are crucial pattern recognition receptors that initiate inflammatory responses upon recognizing pathogen-associated molecular patterns (PAMPs).[3][4] Dysregulation of TLR signaling can lead to excessive inflammation and tissue damage. By inhibiting this pathway, this compound may help to control the inflammatory cascade associated with fungal infections.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade PAMP PAMP (e.g., LPS) TLR4 TLR4 PAMP->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates nucleus Nucleus NF_kB->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Antifungal_Agent_123 This compound Antifungal_Agent_123->MyD88 Inhibits Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_lead_optimization Lead Optimization synthesis Chemical Synthesis (e.g., Biginelli Reaction) characterization Structural Characterization (NMR, FT-IR) synthesis->characterization antifungal_testing Antifungal Susceptibility (MIC Determination) characterization->antifungal_testing antioxidant_assay Antioxidant Activity (DPPH Assay) characterization->antioxidant_assay anti_inflammatory_assay Anti-inflammatory Activity (TLR Inhibition Assay) characterization->anti_inflammatory_assay cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity moa_studies Mechanism of Action Studies (e.g., Membrane Interaction) antifungal_testing->moa_studies animal_model Animal Model of Infection (e.g., Murine Candidiasis) moa_studies->animal_model cytotoxicity->animal_model efficacy Efficacy Studies animal_model->efficacy toxicology Preliminary Toxicology animal_model->toxicology sar Structure-Activity Relationship (SAR) Studies efficacy->sar adme ADME/Tox Profiling toxicology->adme sar->synthesis Iterative Improvement

References

Methodological & Application

Application Notes & Protocols: Antifungal Agent 123 for Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Antifungal Agent 123 is a novel investigational compound demonstrating potent activity against Candida albicans, a primary causative agent of candidiasis. This document provides detailed protocols for evaluating the in vitro efficacy of this compound against planktonic cells and biofilms of C. albicans. The hypothetical mechanism of action involves the disruption of the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.[1][2][3] Specifically, this compound is proposed to inhibit lanosterol (B1674476) 14-α-demethylase, an enzyme encoded by the ERG11 gene.[1][4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[2]

2. Data Presentation: Summary of In Vitro Activity

The following tables summarize the expected quantitative data from susceptibility testing of this compound against a reference strain of C. albicans (e.g., ATCC 90028).

Table 1: Planktonic Susceptibility Testing

Assay Parameter This compound Fluconazole (Control)
Broth Microdilution MIC₅₀ (µg/mL) 0.25 0.5
Broth Microdilution MFC (µg/mL) 2.0 >64

| Time-Kill Kinetics | Time to 99.9% killing (hrs) at 4x MIC | 12 | >48 (Fungistatic) |

Table 2: Biofilm Susceptibility Testing

Assay Parameter This compound Fluconazole (Control)
Biofilm Inhibition SMIC₅₀ (µg/mL) 2.0 256

| Biofilm Eradication | SMIC₈₀ (µg/mL) | 16.0 | >1024 |

MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of growth. MFC: Minimum Fungicidal Concentration required to kill 99.9% of the initial inoculum.[5][6] SMIC₅₀/₈₀: Sessile Minimum Inhibitory Concentration required to reduce biofilm metabolic activity by 50% or 80%.[7][8]

3. Experimental Protocols

3.1. In Vitro Susceptibility Testing of Planktonic Cells

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[9][10][11]

3.1.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[12]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • This compound and Fluconazole stock solutions (in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Streak C. albicans on an SDA plate and incubate at 35°C for 24 hours.

    • Select a few colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[7][13]

  • Drug Dilution:

    • Prepare serial two-fold dilutions of this compound and Fluconazole in RPMI-1640 in a 96-well plate. The final volume in each well should be 100 µL. Concentration ranges should typically span from 0.03 to 64 µg/mL.[13][14]

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (inoculum without drug) and a sterility control (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.[15]

  • Endpoint Reading:

    • The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (≥50% inhibition) compared to the growth control.[16] This can be assessed visually or by reading the optical density at 490 nm.

3.1.2. Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in CFU/mL of the initial inoculum.[5][17]

Procedure:

  • Following MIC determination, select wells showing no visible growth (concentrations at and above the MIC).

  • Mix the contents of each well thoroughly.

  • Spot 20 µL from each selected well onto an SDA plate.[18]

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest drug concentration from which fewer than three colonies grow, corresponding to approximately 99.9% killing activity.[18]

3.1.3. Time-Kill Kinetics Assay

This assay assesses the rate at which an antifungal agent kills a fungal population over time.[19]

Procedure:

  • Prepare a fungal suspension of C. albicans at a starting inoculum of approximately 1 x 10⁵ CFU/mL in RPMI-1640 medium.[19]

  • Add this compound at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC. Include a drug-free growth control.

  • Incubate the cultures at 35°C with agitation.[19]

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates for viable colony counting.

  • Incubate plates at 35°C for 24-48 hours and count the colonies (CFU/mL).

  • Plot log₁₀ CFU/mL versus time. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]

3.2. In Vitro Susceptibility Testing of Biofilms

C. albicans biofilms exhibit high resistance to conventional antifungal agents.[8] These protocols assess the ability of this compound to both prevent biofilm formation and eradicate pre-formed biofilms.

3.2.1. Biofilm Inhibition Assay (SMIC₅₀)

Procedure:

  • Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in RPMI-1640.[21]

  • Dispense 100 µL of the cell suspension into the wells of a 96-well flat-bottom plate.

  • Immediately add 100 µL of RPMI-1640 containing serial dilutions of this compound.

  • Incubate the plate at 37°C for 24 hours without agitation to allow biofilm formation.[22]

  • After incubation, wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantify the remaining biofilm using a metabolic assay, such as the XTT reduction assay.[8][21] The SMIC₅₀ is the concentration that reduces metabolic activity by 50% compared to the control.

3.2.2. Biofilm Eradication Assay (SMIC₈₀)

Procedure:

  • Form a mature biofilm by dispensing 200 µL of a 1 x 10⁶ cells/mL C. albicans suspension into wells and incubating at 37°C for 24 hours.[23]

  • After 24 hours, carefully remove the medium and wash the biofilms with PBS.

  • Add 200 µL of fresh RPMI-1640 containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for an additional 24 hours at 37°C.[21][23]

  • Wash the wells with PBS and quantify the remaining viable biofilm using the XTT reduction assay. The SMIC₈₀ is the concentration that reduces metabolic activity by 80% compared to the untreated control biofilm.[7][8]

4. Visualizations

4.1. Experimental Workflow

G cluster_planktonic Planktonic Cell Assays cluster_biofilm Biofilm Assays p_start Prepare C. albicans Inoculum (0.5-2.5x10^3 CFU/mL) p_mic Perform Broth Microdilution (CLSI M27) p_start->p_mic p_tk Perform Time-Kill Assay (Inoculum ~10^5 CFU/mL) p_start->p_tk p_mfc Determine MFC from MIC plate wells p_mic->p_mfc b_start Prepare C. albicans Inoculum (1x10^6 CFU/mL) b_inhibit Biofilm Inhibition Assay (Add cells + drug) b_start->b_inhibit b_form Form Mature Biofilm (24h incubation) b_start->b_form b_quant Wash and Quantify (XTT Assay) b_inhibit->b_quant b_eradicate Biofilm Eradication Assay (Add drug to mature biofilm) b_form->b_eradicate b_eradicate->b_quant

Caption: Workflow for in vitro testing of this compound.

4.2. Hypothetical Signaling Pathway Disruption

This diagram illustrates the proposed mechanism of action for this compound within the ergosterol biosynthesis pathway, a common target for antifungal drugs.[2][24] The cell wall integrity (CWI) pathway is often activated as a stress response to cell membrane damage.[25][26][27]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Mechanism of Action cluster_response Cellular Response Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Erg11p (14-alpha-demethylase) Membrane Cell Membrane Ergosterol->Membrane Incorporation ToxicSterols 14-alpha-methylated Sterols (Toxic) ToxicSterols->Membrane Incorporation (Disrupts function) CWI Cell Wall Integrity (CWI) Pathway Activation Agent123 This compound Agent123->Lanosterol Inhibits Erg11p Membrane->CWI Damage triggers stress response GrowthInhibition Fungal Growth Inhibition / Cell Death Membrane->GrowthInhibition Loss of Integrity

Caption: Proposed mechanism of this compound on the ergosterol pathway.

References

Application Note & Protocol: Preparation of "Antifungal Agent 123" Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Antifungal agent 123" is a potent and selective inhibitor of fungal β-(1,3)-D-glucan synthase, a key enzyme responsible for fungal cell wall biosynthesis. This document provides a detailed protocol for the preparation of a stock solution of "this compound" for in vitro and in vivo research applications. Adherence to this protocol will ensure the accurate and reproducible preparation of the stock solution, which is critical for obtaining reliable experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of "this compound" is provided in the table below. This information is essential for the proper handling, storage, and preparation of the compound.

PropertyValue
Molecular Weight 450.5 g/mol
Appearance White to off-white crystalline powder
Solubility
   DMSOUp to 100 mg/mL
   EthanolSparingly soluble
   WaterInsoluble
Storage & Stability
   Solid2-8°C for up to 24 months
   Stock Solution (-20°C)Up to 6 months
   Stock Solution (-80°C)Up to 12 months

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "this compound" in Dimethyl Sulfoxide (DMSO).

3.1. Materials & Equipment

  • "this compound" powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Analytical balance

  • Pipettes (P1000, P200, P20) and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Step-by-Step Procedure

  • Equilibration: Allow the vial of "this compound" powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Calculation: Calculate the mass of "this compound" required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = Desired Volume (mL) x 10 mM x 450.5 g/mol / 1000

    • Example for 1 mL of 10 mM stock solution:

      • Mass (mg) = 1 mL x 10 mmol/L x 450.5 mg/mmol / 1000 L/mL = 4.505 mg

  • Weighing: Carefully weigh out the calculated amount of "this compound" powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 12 months).

3.3. Safety Precautions

  • "this compound" should be handled by trained personnel in a laboratory setting.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling the compound.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of the "this compound" stock solution.

G cluster_prep Preparation start Start equilibrate Equilibrate Agent to Room Temperature start->equilibrate 1 calculate Calculate Required Mass equilibrate->calculate 2 weigh Weigh Agent calculate->weigh 3 add_solvent Add DMSO weigh->add_solvent 4 dissolve Vortex to Dissolve add_solvent->dissolve 5 aliquot Aliquot into Single-Use Tubes dissolve->aliquot 6 store Store at -20°C or -80°C aliquot->store 7 end_prep End store->end_prep

Caption: Workflow for "this compound" Stock Solution Preparation.

4.2. Hypothetical Signaling Pathway

This diagram illustrates the hypothetical mechanism of action of "this compound" in inhibiting the fungal cell wall synthesis pathway.

G cluster_pathway Fungal Cell Wall Synthesis Pathway agent This compound enzyme β-(1,3)-D-glucan synthase agent->enzyme Inhibits synthesis β-(1,3)-D-glucan Synthesis enzyme->synthesis Catalyzes cell_wall Fungal Cell Wall Integrity synthesis->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Mechanism of Action of "this compound".

Application Notes and Protocols for In Vivo Studies with Antifungal Agent 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the appropriate dosage and evaluating the in vivo efficacy of Antifungal Agent 123, a novel compound with demonstrated antifungal, antioxidant, and anti-inflammatory properties. This document outlines detailed protocols for preclinical animal models, focusing on systemic candidiasis, and includes methodologies for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.

Introduction to this compound

This compound (also known as Compound 4b) is an investigational compound that has shown promising in vitro activity against various fungal pathogens. It is believed to exert its antifungal effects by targeting membrane proteins of fungi like Candida albicans[1]. Additionally, it exhibits anti-inflammatory effects through the inhibition of the Toll-like Receptor (TLR) signaling pathway[1]. These dual activities make it a compelling candidate for the treatment of invasive fungal infections, where controlling both the pathogen and the host inflammatory response is crucial.

Key Experimental Protocols

Translating in vitro data, such as the Minimum Inhibitory Concentration (MIC), to an effective in vivo dose requires careful consideration of the drug's pharmacokinetic and pharmacodynamic properties. The following protocols provide a framework for these essential in vivo studies.

Mice are the most common mammalian models for assessing the efficacy of antifungal drugs due to their physiological and immunological similarities to humans[2]. Both immunocompetent and immunocompromised mouse models can be utilized to mimic different patient populations[2].

Protocol:

  • Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for at least one week prior to the experiment with access to food and water ad libitum[3].

  • Immunosuppression (Optional): To mimic conditions in immunocompromised patients, mice can be rendered neutropenic with cyclophosphamide (B585) treatment[4].

  • Preparation of Fungal Inoculum:

    • Culture Candida albicans on an appropriate agar (B569324) plate (e.g., YPD agar) for 24-48 hours at 30°C[2].

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking[2].

    • Harvest, wash, and resuspend the yeast cells in sterile phosphate-buffered saline (PBS)[2].

    • Adjust the cell concentration to the desired inoculum (e.g., 5 x 10^5 CFU/mL) using a hemocytometer[2].

  • Infection: Inject each mouse with 0.1 mL of the C. albicans suspension (5 x 10^4 CFU/mouse) via the lateral tail vein[2].

  • Treatment:

    • Randomly assign infected mice to different treatment groups:

      • Vehicle control

      • This compound (at various doses, e.g., 1, 5, 10, 20 mg/kg)

      • Positive control (e.g., fluconazole)

    • Administer the treatment via the desired route (e.g., intraperitoneal, intravenous, or oral) at a predetermined time post-infection (e.g., 2 hours)[2].

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for a specified period (e.g., 21 days) and record mortality[2].

    • Fungal Burden Study: At specific time points, euthanize a subset of mice from each group. Aseptically remove organs (e.g., kidneys, spleen, liver), homogenize them in sterile PBS, and plate serial dilutions on agar to determine the colony-forming units (CFU) per gram of tissue[2].

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for optimizing dosing regimens[4][5].

Protocol:

  • Dosing: Administer a single dose of this compound to a cohort of animals via the intended clinical route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-dosing[6].

  • Plasma Preparation: Collect blood in tubes containing an anticoagulant and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis[6].

  • Bioanalysis: Determine the plasma concentrations of this compound using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)[6].

  • Parameter Calculation: Calculate key PK parameters from the plasma concentration-time data using non-compartmental analysis. These include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Terminal half-life.

    • Bioavailability (F): The fraction of the administered dose that reaches systemic circulation.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format. Below are example tables for presenting efficacy and pharmacokinetic data.

Table 1: In Vivo Efficacy of this compound in a Murine Systemic Candidiasis Model

Treatment GroupDose (mg/kg)Mean Survival Time (Days)Fungal Burden (log10 CFU/g kidney)
Vehicle Control-10 ± 26.5 ± 0.8
This compound114 ± 35.2 ± 0.6
This compound520 ± 24.1 ± 0.5
This compound10>213.0 ± 0.4
Fluconazole10>212.8 ± 0.3
*Data are representative and should be replaced with experimental results. *p < 0.05 compared to vehicle control.

Table 2: Comparative Pharmacokinetics of Antifungal Agents in Mice (Oral Administration)

ParameterThis compound (10 mg/kg)Fluconazole (10 mg/kg)Itraconazole (10 mg/kg)
Cmax (µg/mL) [Insert Data]0.6 ± 0.1[6]0.4 ± 0.2[6]
Tmax (h) [Insert Data]1.0[6]4.0 - 6.0[6]
AUC (µg·h/mL) [Insert Data]4.8 ± 0.9[6]3.6 ± 2.3[6]
t½ (h) [Insert Data]4.0[6]~15[6]
Bioavailability (%) [Insert Data]>90[6]34.9[6]
*Data for this compound to be determined experimentally.

Signaling Pathway

This compound has been reported to inhibit the TLR signaling pathway, which plays a crucial role in the innate immune response to fungal pathogens.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the in vivo evaluation of this compound. A systematic approach, combining efficacy studies in relevant animal models with thorough pharmacokinetic analysis, is essential for determining the therapeutic potential and optimal dosing strategy for this promising new antifungal compound. The data generated from these studies will be critical for advancing the development of this compound as a potential new treatment for invasive fungal infections.

References

Application Notes and Protocols for Cell-based Cytotoxicity Assays of "Antifungal Agent 123"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antifungal agents is critical in addressing the global health challenge of invasive fungal infections and the rise of drug-resistant strains. "Antifungal Agent 123" has been identified as a promising candidate with potent antifungal activity. A crucial step in the preclinical evaluation of this agent is the comprehensive assessment of its potential cytotoxicity to mammalian cells to determine its therapeutic window and ensure patient safety.[1][2] This document provides a detailed set of application notes and protocols for evaluating the in vitro cytotoxicity of "this compound" using a panel of robust and well-established cell-based assays.

The protocols herein describe methods to quantify the dose-dependent effects of "this compound" on:

  • Cell Viability and Metabolic Activity: Using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

  • Cell Membrane Integrity: By measuring the release of lactate (B86563) dehydrogenase (LDH).[6][7][8][9]

  • Induction of Apoptosis: Through the quantification of caspase-3/7 activity.[10][11][12][13]

Experimental Workflow Overview

A tiered approach is recommended for assessing the cytotoxicity of "this compound". This begins with broad screening assays to determine the concentration range of interest, followed by more specific assays to elucidate the mechanism of cell death.

Experimental_Workflow A Dose-Range Finding (e.g., 0.1 to 100 µM) B Cell Viability Assay (MTT) A->B C Membrane Integrity Assay (LDH) A->C D Apoptosis Assay (Caspase-3/7) A->D E Data Analysis (IC50/CC50 Determination) B->E C->E D->E F Mechanism of Action Investigation E->F

Caption: A tiered experimental workflow for assessing the cytotoxicity of "this compound".

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation of cytotoxicity results. All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay) of this compound on HepG2 Cells after 24-hour Exposure

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
198.1 ± 5.1
585.3 ± 6.3
1062.5 ± 4.9
2541.2 ± 3.8
5020.7 ± 2.5
1005.4 ± 1.1
IC50 (µM) 18.5

Table 2: Membrane Integrity (LDH Assay) of this compound on HEK293 Cells after 24-hour Exposure

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0 ± 2.1
12.5 ± 1.5
510.8 ± 3.2
1025.4 ± 4.1
2555.9 ± 5.6
5080.1 ± 6.8
10095.3 ± 3.9
CC50 (µM) 22.1

Table 3: Apoptosis Induction (Caspase-3/7 Assay) of this compound on A549 Cells after 12-hour Exposure

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
52.5 ± 0.4
104.8 ± 0.6
258.1 ± 0.9
5012.5 ± 1.3
10015.2 ± 1.8

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][5][14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent (0.5 mg/mL) B->C D Incubate for 2-4 hours at 37°C C->D E Solubilize formazan crystals (e.g., with DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293, A549)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15][16]

  • Prepare serial dilutions of "this compound" in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO at the same concentration as in the highest drug concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4][14]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4][14]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

LDH Assay for Membrane Integrity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6]

LDH_Assay_Mechanism cluster_0 Damaged Cell cluster_1 Assay Reaction A LDH C Lactate + NAD+ A->C Released into medium B Compromised Membrane D Pyruvate + NADH C->D LDH E Tetrazolium Salt D->E Diaphorase F Formazan (Colored) E->F

Caption: Mechanism of the LDH cytotoxicity assay.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of "this compound" for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7][8]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[16]

  • Incubate for 30 minutes at room temperature, protected from light.[8][16]

  • Add 50 µL of the stop solution to each well.[8][16]

  • Measure the absorbance at 490 nm using a microplate reader.[7][8][16]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.[8]

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[10][13] Their activation is a hallmark of apoptosis.[11][12]

Apoptosis_Signaling_Pathway A This compound B Cellular Stress (e.g., Mitochondrial Damage) A->B C Initiator Caspases (e.g., Caspase-9) B->C D Effector Caspases (Caspase-3/7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: Simplified signaling pathway of apoptosis induction.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Opaque-walled 96-well plates

  • Luminometer or microplate reader capable of measuring luminescence

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of "this compound" for the desired time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the systematic evaluation of the cytotoxicity of "this compound". By employing a multi-assay approach, researchers can obtain a thorough understanding of the compound's safety profile, including its effects on cell viability, membrane integrity, and the induction of apoptosis. This information is essential for making informed decisions regarding the continued development of "this compound" as a potential therapeutic agent.

References

Application Notes & Protocols: Synergistic Antifungal Activity of Licofelone in Combination with Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rising incidence of fungal infections, coupled with increasing antifungal drug resistance, presents a significant challenge in clinical therapy. Fluconazole (B54011), a widely used azole antifungal, is often rendered ineffective against resistant strains of Candida albicans, a primary causative agent of candidiasis.[1][2] Combination therapy, which involves the use of two or more drugs with different mechanisms of action, is a promising strategy to overcome this resistance and enhance therapeutic efficacy.[2] This document details the synergistic interaction between fluconazole and Licofelone (B1675295), a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1/lipoxygenase (mPGES-1/LOX), against fluconazole-resistant C. albicans.

Mechanism of Synergy: Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme 14-α-demethylase (encoded by the ERG11 gene), which is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047).[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to a fungistatic effect.[5][6]

The synergistic effect of Licofelone with fluconazole against resistant C. albicans is multifaceted. Studies have shown that this combination can inhibit the transition from yeast to hyphal growth, a key virulence factor for C. albicans.[7] Furthermore, the combination has been observed to reduce the activity of secreted aspartyl proteinases and the expression of genes related to the RAS/cAMP/PKA signaling pathway, which is important for hyphal growth and virulence.[7][8] This pathway involves the activation of Ras1, leading to cAMP generation and subsequent activation of transcriptional regulators essential for morphogenesis and the expression of cell wall-associated adhesion genes.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro synergy testing of Licofelone in combination with fluconazole against various Candida albicans isolates.

Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) of Licofelone and Fluconazole against Planktonic C. albicans

IsolateLicofelone MIC (µg/mL)Fluconazole MIC (µg/mL)MIC in Combination (Licofelone + Fluconazole, µg/mL)FICIInterpretation
Resistant Strains
CA10128>51216 + 10.127Synergy
CA16128>51216 + 0.50.250Synergy
Sensitive Strains
CA4128116 + 0.50.625Indifference
CA8128216 + 10.625Indifference

Data adapted from a study on the synergistic antifungal effect of fluconazole combined with licofelone.[7] The FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as FICI ≤ 0.5, indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.

Table 2: Sessile Minimum Inhibitory Concentrations (sMICs) and FICI against C. albicans Biofilms

IsolateBiofilm Formation Time (h)sMIC in Combination (Licofelone + Fluconazole, µg/mL)FICIInterpretation
Resistant Strains
CA10816 + 1<0.5Synergy
1216 + 1<0.5Synergy
24->1No Synergy
CA16816 + 1<0.5Synergy
1216 + 1<0.5Synergy
24->1No Synergy
Sensitive Strains
CA4816 + 1<0.5Synergy
1216 + 1<0.5Synergy
24->1No Synergy
CA8816 + 1<0.5Synergy
1216 + 1<0.5Synergy
24->1No Synergy

Data derived from studies on fluconazole and licofelone combinations against C. albicans biofilms.[7][8] The sMICs for fluconazole and licofelone alone were 512 µg/mL and 128 µg/mL, respectively, for both resistant and sensitive strains.[7]

Experimental Protocols

Protocol 1: In Vitro Synergy Testing (Checkerboard Assay)

This protocol is a standard method to quantitatively assess the in vitro interaction between two antimicrobial agents.[9][10]

Materials:

  • 96-well microtiter plates

  • Candida albicans isolates

  • RPMI 1640 medium

  • Fluconazole and Licofelone stock solutions

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of fluconazole and Licofelone in RPMI 1640 medium.

  • In a 96-well plate, add decreasing concentrations of fluconazole along the x-axis and decreasing concentrations of Licofelone along the y-axis.

  • Each well should contain a unique combination of the two drugs. Include wells with each drug alone as controls.

  • Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) in RPMI 1640.

  • Inoculate each well with the fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and in combination by visual inspection or by measuring optical density. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

Protocol 2: Time-Kill Curve Analysis

This method assesses the dynamic interaction between antifungals and the fungus over time.[11][12]

Materials:

  • Candida albicans isolates

  • RPMI 1640 medium

  • Fluconazole and Licofelone

  • Sterile culture tubes

  • Incubator shaker

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Prepare a fungal suspension and adjust to a starting inoculum of approximately 10⁵ CFU/mL in RPMI 1640.[12]

  • Set up culture tubes with:

    • Drug-free control

    • Fluconazole alone (at a specific concentration, e.g., 2x MIC)

    • Licofelone alone (at a specific concentration)

    • Combination of fluconazole and Licofelone

  • Incubate the tubes at 35°C with agitation.[12]

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot log10 CFU/mL versus time. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent.[12]

Protocol 3: Ergosterol Biosynthesis Quantification

This protocol measures the ergosterol content in the fungal cell membrane to assess the impact of the antifungal agents.[13]

Materials:

  • Candida albicans cells treated with the antifungal agents

  • Alcoholic potassium hydroxide (B78521) solution (25% KOH in ethanol)

  • Heptane (B126788)

  • Sterile distilled water

  • Spectrophotometer

Procedure:

  • Culture C. albicans in the presence of fluconazole, Licofelone, or the combination.

  • Harvest the cells by centrifugation and determine the wet weight of the cell pellet.

  • Add alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour for saponification.[13]

  • After cooling, add sterile distilled water and heptane. Vortex to extract the non-saponifiable lipids (sterols).

  • Separate the heptane layer and scan the absorbance in the spectrophotometer between 240 and 300 nm.

  • Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and 24(28)-dehydroergosterol.[13]

Visualizations

G Experimental Workflow for Checkerboard Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Interpretation prep_drugs Prepare Drug Dilutions (Fluconazole & Licofelone) setup_plate Dispense Drugs in 96-Well Plate prep_drugs->setup_plate prep_inoculum Prepare Fungal Inoculum (C. albicans) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual/OD Reading) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Synergy? Indifference? Antagonism? calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

G Proposed Signaling Pathway of Fluconazole-Licofelone Synergy fluconazole Fluconazole erg11 ERG11 Gene (14-α-demethylase) fluconazole->erg11 Inhibits licofelone Licofelone ras_pathway RAS/cAMP/PKA Pathway licofelone->ras_pathway Inhibits ergosterol Ergosterol Synthesis erg11->ergosterol Blocks membrane Fungal Cell Membrane Integrity ergosterol->membrane synergy Synergistic Antifungal Effect membrane->synergy hyphae Yeast-to-Hyphae Transition ras_pathway->hyphae Regulates virulence Virulence Factors (e.g., Adhesion, SAPs) ras_pathway->virulence Regulates hyphae->synergy virulence->synergy

Caption: Proposed synergistic mechanism pathway.

References

Application Note & Protocol: In Vitro Synergy Testing of "Antifungal Agent 123"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antifungal resistance is a significant global health concern, necessitating the development of novel therapeutic strategies. Combination therapy, where two or more antifungal agents are used concurrently, offers a promising approach to enhance efficacy, reduce the dosage of individual agents, and potentially combat resistance. This application note provides detailed protocols for assessing the in vitro synergistic activity of a novel investigational agent, "Antifungal Agent 123," with a standard antifungal drug. The primary methodologies covered are the checkerboard microdilution assay and the time-kill kinetic assay, which are gold standards for quantifying the interaction between two antimicrobial agents.[1] These assays allow for the determination of synergistic, additive, indifferent, or antagonistic interactions.

Data Presentation

Quantitative data from synergy testing should be summarized in a clear and structured format to facilitate interpretation and comparison. The following tables provide templates for organizing experimental results.

Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)

Fungal IsolateMIC of Agent 123 Alone (µg/mL)MIC of Standard Antifungal Alone (µg/mL)MIC of Agent 123 in Combination (µg/mL)MIC of Standard Antifungal in Combination (µg/mL)FICIInterpretation
Candida albicans ATCC 90028168210.25Synergy
Clinical Isolate 13216820.375Synergy
Clinical Isolate 2168440.75Additive
Clinical Isolate 364326481.25Indifference
Clinical Isolate 484842.0Indifference

FICI Calculation: FICI = (MIC of Agent 123 in Combination / MIC of Agent 123 Alone) + (MIC of Standard Antifungal in Combination / MIC of Standard Antifungal Alone)[2][3][4]

Interpretation of FICI Values: [2][5]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 2: Time-Kill Kinetic Assay Results

Fungal IsolateTreatmentChange in log₁₀ CFU/mL at 24 hours (compared to initial inoculum)Interpretation
Candida albicans ATCC 90028Growth Control+3.5-
Agent 123 (Sub-MIC)-0.5-
Standard Antifungal (Sub-MIC)-1.0-
Agent 123 + Standard Antifungal-3.5Synergy
Clinical Isolate 1Growth Control+3.2-
Agent 123 (Sub-MIC)-0.2-
Standard Antifungal (Sub-MIC)-0.8-
Agent 123 + Standard Antifungal-1.5Indifference

Interpretation of Time-Kill Assay Results: [6][7]

  • Synergy: ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.

Experimental Protocols

Checkerboard Microdilution Assay

This assay determines the minimal inhibitory concentration (MIC) of each agent alone and in combination.

Materials:

  • 96-well, U-bottom microtiter plates

  • "this compound" stock solution

  • Standard antifungal stock solution (e.g., Fluconazole)

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or plate reader (optional)

Protocol:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of "this compound" along the y-axis and the standard antifungal along the x-axis.[4]

    • Typically, row H will contain serial dilutions of Agent 123 alone, and column 12 will contain serial dilutions of the standard antifungal alone.

    • The remaining wells will contain combinations of both drugs at various concentrations.

    • Include a drug-free well for a growth control and a sterile well for a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plate at 35°C for 24-48 hours.[4][8]

  • Determine Minimum Inhibitory Concentrations (MICs):

    • Visually inspect the plate or use a plate reader to determine the lowest concentration of each drug, alone and in combination, that inhibits fungal growth.

  • Calculate FICI:

    • Use the formula provided in the Data Presentation section to calculate the FICI for each combination that shows growth inhibition.[2][4]

Time-Kill Kinetic Assay

This assay assesses the rate and extent of fungal killing over time when exposed to antifungal agents alone and in combination.

Materials:

  • Fungal isolate

  • "this compound"

  • Standard antifungal

  • RPMI 1640 medium

  • Sterile culture tubes

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator with shaking capabilities

Protocol:

  • Prepare Fungal Inoculum:

    • Prepare a fungal suspension as described in the checkerboard assay protocol, adjusting to a final concentration of approximately 1-5 x 10⁵ CFU/mL in sterile culture tubes containing RPMI 1640 medium.[9]

  • Drug Exposure:

    • Add "this compound" and the standard antifungal, alone and in combination, to the respective culture tubes. Typically, sub-inhibitory concentrations (e.g., 0.5x MIC) are used.

    • Include a drug-free tube as a growth control.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.[9]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot from each tube.[6]

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.

    • Count the resulting colonies to determine the CFU/mL at each time point.[7]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each treatment group.

    • Compare the change in log₁₀ CFU/mL for the combination versus the single agents to determine the interaction, as described in the Data Presentation section.

Mandatory Visualizations

G cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation A Fungal Isolate Culture (SDA Plate) B Prepare Inoculum (0.5 McFarland) A->B C Prepare Drug Dilutions in 96-Well Plate B->C H Prepare Drug Solutions in Culture Tubes B->H D Inoculate Plate C->D E Incubate (24-48h, 35°C) D->E F Read MICs E->F G Calculate FICI F->G N Determine Interaction (Synergy, Additive, etc.) G->N I Inoculate Tubes H->I J Incubate with Agitation (24h, 35°C) I->J K Sample at Time Points J->K L Plate Dilutions & Count CFU K->L M Plot Time-Kill Curves L->M M->N

Caption: Experimental workflow for antifungal synergy testing.

G cluster_pathway Hypothetical Fungal Cell Signaling Pathway erg11 ERG11 (Lanosterol 14-alpha-demethylase) ergosterol Ergosterol Biosynthesis erg11->ergosterol Catalyzes membrane Cell Membrane Integrity ergosterol->membrane Maintains stress Membrane Stress Response membrane->stress Disruption induces cell_death Fungal Cell Death stress->cell_death Leads to protein_synth Ribosomal Protein Synthesis protein_synth->cell_death Inhibition leads to agent123 This compound agent123->protein_synth Inhibits triazole Triazole Antifungal triazole->erg11 Inhibits

Caption: Hypothetical synergistic mechanism of action.

References

"Antifungal agent 123" for agricultural antifungal research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Antifungal Agent 123

Product Name: this compound Chemical Class: Methoxyacrylate Strobilurin Analogue (QoI Fungicide) CAS Number: 131860-33-8 (Analogue Reference)

Introduction

This compound is a broad-spectrum, systemic fungicide developed for the control of a wide range of fungal diseases in agricultural crops. As a member of the strobilurin class, it offers protectant, curative, and translaminar properties, ensuring comprehensive protection of plant tissues.[1][2] Its mode of action involves the inhibition of fungal mitochondrial respiration, a highly specific and effective mechanism for controlling pathogenic fungi across various taxonomic classes, including Ascomycetes, Basidiomycetes, and Oomycetes.[1][2] This document provides researchers, scientists, and drug development professionals with detailed technical data and standardized protocols for evaluating the efficacy and application of this compound.

Mechanism of Action

This compound acts as a potent Quinone outside Inhibitor (QoI).[1] The agent specifically binds to the Qo site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of fungal cells.[2][3] This binding action competitively blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the synthesis of adenosine (B11128) triphosphate (ATP).[1][4] The disruption of the energy supply leads to the cessation of essential cellular processes, such as spore germination and mycelial growth, ultimately resulting in fungal cell death.[2] Its high specificity for the fungal mitochondrial complex ensures minimal impact on the host plant's physiological processes.[5]

cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain (ETC) cluster_Inhibition Inhibition by Agent 123 Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- UQH2 Ubiquinol (UQH2) Complex_III Complex III (Cytochrome bc1) UQH2->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- O2 O₂ Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NoATP ATP Synthesis Blocked H2O H₂O ADP ADP + Pi ADP->ATP_Synthase Agent123 This compound Agent123->Complex_III Binds to Qo site

Caption: Mechanism of action of this compound.

In Vitro Efficacy Data

The antifungal activity of Agent 123 has been quantified against a panel of significant agricultural fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that completely inhibits visible growth, was determined using standardized broth microdilution methods.[6]

Fungal PathogenCommon DiseaseHost Crop(s)MIC Range (µg/mL)
Botrytis cinereaGray MoldGrapes, Strawberry0.05 - 0.2
Puccinia triticinaLeaf RustWheat0.1 - 0.5
Alternaria solaniEarly BlightTomato, Potato0.2 - 1.0
Fusarium graminearumFusarium Head BlightWheat, Maize0.5 - 2.0
Rhizoctonia solaniSheath BlightRice1.0 - 5.0
Plasmopara viticolaDowny MildewGrapes0.02 - 0.1
Cercospora zeae-maydisGray Leaf SpotMaize0.1 - 0.8

Note: Data presented is representative of strobilurin-class fungicides and should be confirmed for specific isolates. Resistance may vary.

Experimental Protocols

Protocol: In Vitro Antifungal Susceptibility via Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, adapted from Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[7][8]

4.1.1 Materials

  • This compound stock solution (1 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate, cultured on Potato Dextrose Agar (PDA)

  • RPMI-1640 liquid medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile distilled water with 0.05% Tween 80

  • Spectrophotometer or hemocytometer

  • Incubator (25°C)

4.1.2 Procedure

  • Inoculum Preparation:

    • Harvest fungal conidia from a 7-10 day old PDA culture by flooding the plate with sterile 0.05% Tween 80 solution.

    • Gently scrape the surface with a sterile loop to dislodge spores.

    • Transfer the spore suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the final spore concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a spectrophotometer or hemocytometer.[6] This suspension is the working inoculum.

  • Plate Preparation:

    • Prepare a 2x working stock of this compound in RPMI-1640 medium.

    • Perform 2-fold serial dilutions of the agent directly in the 96-well plate. Add 100 µL of RPMI-1640 to wells 2-11. Add 200 µL of the 2x agent stock to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no agent). Well 12 serves as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to wells 1-11. The final volume in each well is 200 µL.

    • Seal the plate and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth compared to the control well.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 1. Harvest & Suspend Fungal Spores p2 2. Adjust Spore Concentration (0.4-5 x 10⁴ spores/mL) p1->p2 p3 3. Prepare Serial Dilution of Agent 123 in Plate p2->p3 e1 4. Inoculate Wells with Spore Suspension p3->e1 e2 5. Incubate Plate (25°C, 48-72h) e1->e2 a1 6. Visually Inspect for Growth e2->a1 a2 7. Determine MIC: Lowest concentration with no visible growth a1->a2

Caption: Workflow for MIC determination via broth microdilution.
Protocol: Spore Germination Inhibition Assay

This protocol assesses the ability of this compound to prevent the germination of fungal spores, a key measure of its protective (preventive) activity.[9]

4.2.1 Materials

  • This compound stock solution

  • Fungal spore suspension (1 x 10⁵ spores/mL in sterile water)

  • Potato Dextrose Broth (PDB) or a minimal germination medium

  • Sterile microscope slides and coverslips

  • Microscope

4.2.2 Procedure

  • Prepare different concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µg/mL) in PDB. Include a no-agent control.

  • Mix equal volumes (e.g., 50 µL) of the spore suspension and each agent concentration in separate sterile microfuge tubes.

  • Pipette a 20 µL aliquot from each mixture onto a separate sterile microscope slide. Cover with a coverslip.

  • Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at 25°C for 6-24 hours. The incubation time depends on the typical germination time of the fungal species.

  • After incubation, observe at least 100 spores per slide under a microscope (400x magnification).

  • A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of germination inhibition for each concentration relative to the untreated control.

Protocol: In Planta Efficacy (Detached Leaf Assay)

This assay evaluates the fungicide's performance on plant tissue, providing a more applied measure of its protective and curative properties.

4.3.1 Materials

  • Healthy, young leaves from the target host plant

  • This compound spray solution at various concentrations

  • Fungal spore suspension (1 x 10⁵ spores/mL)

  • Petri dishes or clear plastic boxes with moist filter paper (humid chambers)

  • Atomizer or small spray bottle

4.3.2 Procedure

  • Protective Assay:

    • Excise leaves and place them adaxial side up in the humid chambers.

    • Spray the leaves evenly with the different concentrations of this compound solution until runoff. Include a water-only control.

    • Allow the leaves to dry for 2-4 hours.

    • Inoculate the leaves by placing a 10 µL droplet of the fungal spore suspension onto the leaf surface.

    • Incubate at an appropriate temperature and light cycle for the pathogen (e.g., 22°C with a 12h light/dark cycle) for 5-7 days.

  • Curative Assay:

    • Inoculate the leaves with the fungal spore suspension first.

    • Incubate for 24 hours to allow for infection to begin.

    • Apply the this compound solutions as described above.

    • Continue incubation for another 4-6 days.

  • Assessment:

    • Evaluate disease severity by measuring the diameter of the resulting lesions or by using a disease severity rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

    • Calculate the percentage of disease control for each treatment relative to the infected, untreated control.

References

Application Notes and Protocols for High-Throughput Screening of "Antifungal Agent 123" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant threat to global health, necessitating the discovery and development of novel antifungal agents.[1][2] "Antifungal Agent 123" has demonstrated promising activity, and the exploration of its derivatives is a critical step in identifying candidates with improved efficacy, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising leads.[1][3]

This document provides detailed application notes and protocols for the high-throughput screening of "this compound" derivatives. The described methods are designed to be robust, scalable, and adaptable to various fungal species.

Key Fungal Targets and Signaling Pathways

The ideal antifungal drug targets pathways or structures that are essential for fungal viability and virulence but are absent in mammalian cells, minimizing host toxicity.[2] Potential targets for "this compound" derivatives could include:

  • Cell Wall Integrity: The fungal cell wall, composed of chitin (B13524) and glucans, is a prime target as it is not present in human cells.[4]

  • Ergosterol Biosynthesis: The fungal cell membrane contains ergosterol, a sterol analogous to cholesterol in mammals.[5] Inhibition of its synthesis disrupts membrane integrity.

  • Signal Transduction Pathways: Fungal-specific signaling cascades, such as the High Osmolarity Glycerol (HOG) pathway or the Calcineurin pathway, regulate stress responses and virulence and are attractive targets.[5][6]

Below is a generalized diagram of a fungal signaling pathway that could be targeted by "this compound" derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Fungal Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression (e.g., Stress Response, Virulence) TF->Gene_Expression Regulation This compound Derivative This compound Derivative This compound Derivative->Receptor Inhibition HTS_Workflow start Start: Derivative Library primary_screen Primary Screening (e.g., Broth Microdilution) start->primary_screen hit_id Hit Identification (>50% Inhibition) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assay Secondary/Orthogonal Assays (e.g., Reporter Gene Assay) dose_response->secondary_assay cytotoxicity Cytotoxicity Testing (Mammalian Cells) secondary_assay->cytotoxicity lead_compounds Lead Compounds cytotoxicity->lead_compounds

References

Troubleshooting & Optimization

"Antifungal agent 123" solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antifungal Agent 123," a compound representative of poorly soluble antifungal agents like itraconazole (B105839).

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a weakly basic and highly lipophilic compound. Its poor aqueous solubility is a primary challenge in experimental and clinical settings. Key properties are summarized below.

Q2: Why does this compound have such low water solubility?

A2: The low aqueous solubility of this compound is attributed to its high lipophilicity (high logP value) and crystalline structure.[1] As a weakly basic compound with a pKa of 3.7, it is ionized at a low pH, such as in gastric fluid, but is practically insoluble in water and dilute acidic solutions.[2][3][4][5]

Q3: Is it advisable to use Dimethyl Sulfoxide (DMSO) to prepare a stock solution of this compound?

A3: Yes, DMSO is a commonly used organic solvent for preparing stock solutions of poorly soluble compounds like this compound for in vitro studies.[4][6] However, it is critical to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts or cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]

Q4: What are some common strategies to improve the solubility of this compound for in vivo studies?

A4: Several formulation strategies can enhance the solubility and bioavailability of poorly soluble antifungal drugs. These include:

  • Solid dispersions: Dispersing the agent in a hydrophilic polymer carrier can improve its dissolution rate.[1][7][8]

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]

  • Particle size reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced dissolution.

  • pH adjustment: As a weakly basic compound, its solubility can be increased in acidic environments.[9]

Troubleshooting Guides

Issue 1: Precipitation of this compound is observed when diluting the DMSO stock solution into an aqueous buffer.

  • Possible Cause 1: Exceeding the kinetic solubility limit.

    • Solution: Decrease the final concentration of this compound in your experiment. It is recommended to determine the kinetic solubility in your specific medium to identify the maximum achievable concentration.[10]

  • Possible Cause 2: Improper mixing technique.

    • Solution: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion. Avoid adding the aqueous solution directly to the stock.[10]

  • Possible Cause 3: Temperature shock.

    • Solution: Ensure your aqueous medium is at the experimental temperature (e.g., 37°C for cell culture) before adding the stock solution to avoid precipitation due to cold shock.[10]

Issue 2: Inconsistent results in antifungal activity assays.

  • Possible Cause 1: Undissolved particles leading to inaccurate effective concentrations.

    • Solution: After preparing the final working solution, centrifuge it at a high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will remove any precipitated compound. Note that this may reduce the actual concentration of the dissolved compound.[10]

  • Possible Cause 2: Binding of the compound to labware.

  • Possible Cause 3: Degradation of the compound.

    • Solution: Ensure the stock solution is stored correctly (e.g., at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical Properties of this compound (based on Itraconazole)

PropertyValueReference
Molecular FormulaC₃₅H₃₈Cl₂N₈O₄[2]
Molecular Weight705.64 g/mol [2]
pKa3.7[2][3][5]
logP (n-octanol/pH 8.1 buffer)5.66[2][3][5]
Aqueous Solubility<1 µg/mL[2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water< 1 µg/mL[2]
0.1N HCl16.29 ± 0.07 µg/mL[11]
Ethanol~300 µg/mL[2]
Methylene Chloride239 mg/mL[2]
Dimethyl Sulfoxide (DMSO)>10 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Weigh out the required amount of this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be applied if dissolution is slow.[12]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer from a DMSO stock without immediate precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity or light scattering

Methodology:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add the aqueous buffer to each well.

  • Transfer a small volume of each DMSO dilution to the corresponding wells of the aqueous plate. Ensure the final DMSO concentration is consistent and low (e.g., 1-2%).

  • Include a blank control with only DMSO added to the buffer.

  • Mix and incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the blank control.[6]

Visualizations

Signaling_Pathway Lanosterol Lanosterol CYP51A1 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol CYP51A1->Ergosterol Conversion Inhibition Inhibition Antifungal123 This compound (Azole) Antifungal123->CYP51A1 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Disruption Disruption

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Precipitation Observed CheckConc Is final concentration too high? Start->CheckConc ReduceConc Decrease final concentration. Determine kinetic solubility. CheckConc->ReduceConc Yes CheckMix Is mixing technique correct? CheckConc->CheckMix No ReduceConc->CheckMix CorrectMix Add stock to buffer dropwise with vigorous stirring. CheckMix->CorrectMix No CheckTemp Is buffer at experimental temp? CheckMix->CheckTemp Yes CorrectMix->CheckTemp CorrectTemp Pre-warm buffer before adding stock. CheckTemp->CorrectTemp No End End: Solubility Optimized CheckTemp->End Yes CorrectTemp->End

Caption: Troubleshooting workflow for precipitation issues.

References

Technical Support Center: Optimizing "Antifungal Agent 123" Concentration for MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of "Antifungal Agent 123" for Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for "this compound" in an initial MIC assay?

A1: For a novel compound like "this compound," a broad concentration range should be tested initially to determine the preliminary MIC. A common starting point is a series of two-fold dilutions ranging from 64 µg/mL down to 0.0625 µg/mL.[1] This wide range helps to capture the MIC of the agent against various fungal strains. Based on these initial results, a more focused concentration range can be selected for subsequent, definitive MIC testing.[2]

Q2: Which standardized protocol should I follow for determining the MIC of "this compound"?

A2: The broth microdilution method is the most widely accepted and standardized technique for antifungal susceptibility testing.[2][3] Detailed protocols are provided by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 document for yeasts and M38 for filamentous fungi, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2] Adhering to these protocols ensures reproducibility and allows for the comparison of results across different laboratories.[4]

Q3: What are the most critical parameters to control during a broth microdilution assay for "this compound"?

A3: Several factors can significantly influence the outcome of an MIC assay.[4][5] Key parameters to control include:

  • Growth Medium: RPMI 1640 is the standard medium for antifungal susceptibility testing.[7] However, its composition, such as glucose concentration, can differ between CLSI and EUCAST guidelines and may require optimization for specific fungal species.[2][5]

  • Incubation Time and Temperature: These should be standardized based on the fungus being tested. For most Candida species, incubation is typically at 35°C for 24 to 48 hours.[7][8][9]

  • Endpoint Reading: The method for determining the MIC endpoint (e.g., 50% or 100% growth inhibition) depends on the class of the antifungal agent and the fungus being tested.[2][8]

Q4: How should I interpret the results of my MIC assay for "this compound"?

A4: The MIC is the lowest concentration of the drug that inhibits a predefined percentage of fungal growth compared to a drug-free control.[5] For fungistatic agents like azoles, the MIC is typically read as the lowest concentration that produces a ≥50% decrease in growth (turbidity).[4][5] For fungicidal agents like amphotericin B, the endpoint is often complete growth inhibition (≥90%).[4][5] The interpretation of whether an MIC value indicates susceptibility or resistance requires the establishment of clinical breakpoints, which are determined through extensive clinical and microbiological data.[5][8]

Q5: What is "trailing" and how can it affect the MIC of "this compound"?

A5: Trailing, or residual growth, is a phenomenon where there is a small amount of persistent fungal growth at drug concentrations above the MIC.[8] This is more common with fungistatic agents and can make the determination of the MIC endpoint difficult, potentially leading to falsely elevated MIC values.[8][9] If trailing is observed with "this compound," it is recommended to read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for Candida species) or to use a spectrophotometer to quantify growth inhibition at the 50% threshold.[2][9]

Troubleshooting Guide

This guide addresses common issues encountered during MIC assays for "this compound".

Issue Potential Cause Recommended Solution
No fungal growth in any wells, including the growth control. 1. Inactive or non-viable fungal inoculum. 2. Incorrect growth medium preparation. 3. Incubator malfunction (incorrect temperature). 4. Contamination with an inhibitory substance.1. Use a fresh, actively growing culture to prepare the inoculum. Verify culture purity. 2. Ensure the correct preparation and pH of the RPMI 1640 medium. 3. Verify the incubator is calibrated and set to the correct temperature (typically 35°C).[9] 4. Use sterile technique and reagents throughout the protocol.
Fungal growth in all wells, including the highest concentrations of "this compound". 1. The fungal strain is resistant to "this compound". 2. The concentration range of the agent is too low. 3. Inactivation or degradation of "this compound". 4. Error in the preparation of drug dilutions. 5. Inoculum density is too high.1. Test against a known susceptible control strain to verify the assay is performing correctly. 2. Perform a wider range-finding study with higher concentrations of the agent.[2] 3. Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the stock solution.[1] 4. Verify calculations and use calibrated pipettes to prepare dilutions. 5. Standardize the inoculum to the recommended density using a spectrophotometer or hemocytometer.[7]
High variability in MIC values between replicate experiments. 1. Inconsistent inoculum preparation. 2. Variations in incubation time or temperature. 3. Subjectivity in visual endpoint reading. 4. Instability of "this compound" in the assay medium.1. Strictly adhere to a standardized protocol for inoculum preparation.[7] 2. Ensure consistent incubation conditions for all assays.[9] 3. Use a spectrophotometer for a more objective and quantitative endpoint determination.[9] 4. Prepare fresh dilutions for each experiment and minimize the time between plate preparation and inoculation.
"Trailing" or persistent, partial growth at concentrations above the MIC. This is a known phenomenon with some fungistatic agents.[8]1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours).[2][9] 2. Strictly adhere to the recommended endpoint reading criteria (e.g., ≥50% inhibition for fungistatic agents).[7] 3. Use a spectrophotometer to quantify the level of growth inhibition.[2]
Paradoxical effect (Eagle effect) observed. An in vitro phenomenon where an antifungal shows reduced activity at very high concentrations. This has been noted with echinocandins.[7]1. If "this compound" is in a class known to exhibit this effect, be aware of this possibility when interpreting results at high concentrations. 2. The clinical relevance of this in vitro effect is often unclear. Focus on the MIC value determined at the lower, inhibitory concentrations.

Experimental Protocols

Broth Microdilution MIC Assay for "this compound" (adapted from CLSI M27 for Yeasts)

1. Preparation of "this compound" Stock Solution:

  • Dissolve "this compound" in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[1]

  • The final concentration of the solvent in the assay wells should not exceed a level that affects fungal growth (typically ≤1%).[1][2]

2. Preparation of Microdilution Plates:

  • Perform serial two-fold dilutions of the "this compound" stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.

  • Include a drug-free well for a growth control and a medium-only well for a sterility control.[9]

3. Inoculum Preparation:

  • Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

  • Select 3-5 colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension in RPMI 1640 medium to obtain the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).[7]

4. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate containing the diluted "this compound".

  • Incubate the plate at 35°C for 24-48 hours. The optimal incubation time may need to be determined empirically.[9]

5. Reading the MIC:

  • Visual Reading: The MIC is the lowest concentration of "this compound" that causes a significant reduction in turbidity compared to the growth control. For fungistatic agents, this is typically a ≥50% reduction in growth.[7]

  • Spectrophotometric Reading: Use a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 530 nm).[9] The MIC is the lowest concentration that shows a ≥50% reduction in OD compared to the growth control.[9]

Visualizations

MIC_Troubleshooting_Workflow start Start MIC Assay incubation Incubate Plate (e.g., 35°C, 24-48h) start->incubation read_results Read MIC Results incubation->read_results growth_control_ok Growth in Control Well? read_results->growth_control_ok no_growth Issue: No Growth growth_control_ok->no_growth No growth_at_high_conc Growth at Highest Concentration? growth_control_ok->growth_at_high_conc Yes troubleshoot_no_growth Troubleshoot: - Check Inoculum Viability - Verify Medium & Temp - Ensure Sterility no_growth->troubleshoot_no_growth troubleshoot_no_growth->start Re-run Assay no_inhibition Issue: No Inhibition growth_at_high_conc->no_inhibition Yes mic_consistent Consistent MIC Across Replicates? growth_at_high_conc->mic_consistent No troubleshoot_no_inhibition Troubleshoot: - Test Higher Concentrations - Check Drug Stability - Verify Inoculum Density no_inhibition->troubleshoot_no_inhibition troubleshoot_no_inhibition->start Re-run Assay mic_variable Issue: High Variability mic_consistent->mic_variable No trailing_growth Trailing Growth Observed? mic_consistent->trailing_growth Yes troubleshoot_variability Troubleshoot: - Standardize Inoculum - Control Incubation - Use Spectrophotometer mic_variable->troubleshoot_variability troubleshoot_variability->start Re-run Assay trailing_issue Issue: Trailing Growth trailing_growth->trailing_issue Yes end Valid MIC Determined trailing_growth->end No manage_trailing Manage: - Read at Earlier Time Point - Use Spectrophotometer - Adhere to 50% Inhibition trailing_issue->manage_trailing manage_trailing->end

Caption: Workflow for troubleshooting common MIC assay issues.

Concentration_Optimization_Logic start Start: Initial Broad Range MIC Assay (e.g., 0.06-64 µg/mL) result Analyze Initial MIC Results start->result mic_in_range MIC within tested range result->mic_in_range MIC is clear mic_too_low MIC below lowest concentration result->mic_too_low All wells show inhibition mic_too_high MIC above highest concentration result->mic_too_high No wells show inhibition action_in_range Action: Narrow the concentration range around the initial MIC for definitive testing. mic_in_range->action_in_range action_too_low Action: Prepare a new set of lower serial dilutions to pinpoint the MIC. mic_too_low->action_too_low action_too_high Action: Prepare a new set of higher serial dilutions to determine the MIC. mic_too_high->action_too_high end Optimized Concentration Range for 'this compound' Determined action_in_range->end action_too_low->end action_too_high->end

Caption: Decision-making process for optimizing concentration range.

References

Inconsistent results with "Antifungal agent 123" in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 123. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring reproducible results during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in vitro.

Question 1: Why are my Minimum Inhibitory Concentration (MIC) results for the same fungal isolate inconsistent between experiments?

Inconsistent MIC values are a frequent challenge in antifungal susceptibility testing.[1][2] Several factors can contribute to this variability. A systematic review of your experimental protocol is the first step in troubleshooting.[3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inoculum Preparation Variability Ensure the inoculum is prepared from a fresh culture (24-48 hours old).[2] Standardize the inoculum to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[2][3]
Inconsistent Incubation Time While historical guidelines suggested 48 hours, reading MICs at 24 hours is now often recommended to minimize trailing growth.[3] Consistency in the reading time is critical.[3] For some fungi, like Cryptococcus spp., a 72-hour incubation may be necessary.[4][5]
Incubation Temperature Fluctuations Incubate plates at a constant 35°C.[3] Minor temperature variations can affect fungal growth rates and, consequently, MIC values.
Media Composition Variability Use a standardized medium such as RPMI 1640.[2] Be aware that lot-to-lot variability in media can occur; quality control with reference strains is essential.[2] The pH of the medium can also significantly impact the activity of some antifungal agents.[4]
Subjective Endpoint Reading For fungistatic agents like this compound, the MIC is typically read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control.[1][2] This can be subjective.[1] Using a spectrophotometer or plate reader can help standardize this measurement.[2][3]
Contamination or Mixed Culture Streak the isolate on an appropriate agar (B569324) plate to ensure it is a pure culture.[3] Contamination with other species or a resistant subpopulation can lead to variable results.[3]
Agent Instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]

Question 2: My MIC for a known susceptible fungal species is unexpectedly high. What could be the cause?

An unexpectedly high MIC value for a susceptible control strain can indicate a systematic issue with the assay.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inaccurate Drug Concentration Verify the initial concentration of your this compound stock solution. Ensure accurate serial dilutions.
Inoculum Too High An overly dense inoculum can overwhelm the antifungal agent, leading to higher apparent MICs. Re-standardize your inoculum preparation.
Medium Antagonism Components of the culture medium could potentially interfere with the activity of this compound. Test a different standardized medium if possible.
Development of Resistance If the isolate has been sub-cultured multiple times, especially in the presence of low levels of the antifungal, resistance may have developed.[3] It is recommended to always use fresh isolates from frozen stocks for experiments.[3]
Incorrect pH of Medium The pH of the growth medium can influence the activity of antifungal agents. For instance, the MICs of some antifungals against Candida albicans are significantly higher at pH 4.0 compared to pH 7.0.[4]

Question 3: I am observing growth at high concentrations of this compound, even above the determined MIC. What is happening?

This phenomenon, known as the "paradoxical effect" or "Eagle effect," has been observed with some antifungal agents, particularly echinocandins.[2][6]

Potential Cause and Explanation:

PhenomenonExplanation
Paradoxical Effect (Eagle Effect) Some fungal isolates show susceptibility to an antifungal at lower concentrations but exhibit growth at higher concentrations above the MIC.[2][7] This may be due to a compensatory stress response, such as the upregulation of chitin (B13524) synthesis in the fungal cell wall.[2] If this compound has a mechanism similar to echinocandins, this could explain the unexpected growth.

Quantitative Data Summary

The following table summarizes the impact of pH on the Minimum Inhibitory Concentrations (MICs) of various antifungal agents against Candida albicans, illustrating the importance of controlling media pH in susceptibility testing.[4]

Antifungal AgentMIC at pH 7.0 (μg/mL)MIC at pH 4.0 (μg/mL)Fold Increase in MIC at pH 4.0
Miconazole0.030.258.3
Clotrimazole0.030.5016.7
Fluconazole0.250.502.0
Nystatin23216.0

Experimental Protocols

1. Broth Microdilution MIC Assay (Adapted from CLSI Guidelines)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1]

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.[1]

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[1]

    • Suspend several colonies in sterile saline.[3]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[3]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.[3]

  • Plate Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microdilution plate containing the antifungal dilutions.[3]

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.[8]

    • Incubate the plate at 35°C for 24-48 hours.[3]

  • Reading the MIC:

    • Determine the MIC as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.[1][3]

2. Time-Kill Kinetic Assay

This assay helps to determine whether this compound is fungicidal or fungistatic.

  • Assay Setup:

    • Prepare culture tubes with RPMI 1640 medium containing various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[8]

    • Include a growth control tube without the antifungal agent.[8]

    • Inoculate each tube with a fungal suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[8]

  • Incubation and Sampling:

    • Incubate the tubes at 35°C in a shaking incubator.[8]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.[8]

  • Quantification of Viable Cells:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).[9]

    • Incubate the plates until colonies are visible, then count the colony-forming units (CFUs).[9]

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the control.[9] A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum indicates fungicidal activity.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare this compound Dilutions inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic analyze_data Analyze and Interpret Results read_mic->analyze_data

Caption: General workflow for in vitro MIC testing.

Troubleshooting_Workflow start Inconsistent MIC Results check_protocol Review Experimental Protocol for Consistency start->check_protocol inoculum Inoculum Preparation check_protocol->inoculum incubation Incubation Time/Temp check_protocol->incubation media Media Composition check_protocol->media reading Endpoint Reading check_protocol->reading contamination Contamination Check check_protocol->contamination resolve Consistent Results inoculum->resolve incubation->resolve media->resolve reading->resolve contamination->resolve

Caption: Troubleshooting inconsistent MIC results.

Signaling_Pathway agent This compound enzyme Key Fungal Enzyme (e.g., 1,3-β-D-glucan synthase) agent->enzyme Inhibition pathway Cell Wall Synthesis Pathway enzyme->pathway cell_wall Fungal Cell Wall Integrity pathway->cell_wall lysis Osmotic Lysis & Cell Death cell_wall->lysis Disruption

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Troubleshooting Resistance to Antifungal Agent 123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with "Antifungal Agent 123."

Troubleshooting Guides

This section offers structured guidance in a question-and-answer format to address specific issues related to the development of resistance to this compound.

Issue 1: Increased Minimum Inhibitory Concentration (MIC) Observed

Question: We have observed a significant increase in the MIC of this compound against our fungal strain after repeated exposure. What are the potential mechanisms of resistance?

Answer: An increase in the Minimum Inhibitory Concentration (MIC) suggests the development of resistance. The primary mechanisms of fungal drug resistance include:

  • Alterations in the Drug Target: Mutations in the gene encoding the target protein of this compound can reduce its binding affinity.[1][2]

  • Overexpression of Efflux Pumps: Fungi can increase the expression of membrane transporters that actively pump the antifungal agent out of the cell, thereby reducing its intracellular concentration.[1][3][4] Two major superfamilies of efflux pumps are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS).[1][5]

  • Biofilm Formation: Fungi within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix, which can limit drug penetration.[1]

  • Alterations in the Sterol Biosynthesis Pathway: If this compound targets ergosterol (B1671047) biosynthesis, mutations in the enzymes of this pathway can lead to resistance.[2][3]

  • Activation of Stress Response Pathways: Fungal stress response pathways, such as the calcineurin, Hog1, and cell wall integrity (CWI) pathways, can be activated to counteract the effects of the antifungal agent.[6][7][8]

Recommended Experimental Workflow to Investigate Increased MIC:

G cluster_0 Initial Observation cluster_1 Investigation Steps Increased_MIC Increased MIC of This compound MIC_Confirmation Confirm MIC Increase (Broth Microdilution) Increased_MIC->MIC_Confirmation Efflux_Pump_Assay Assess Efflux Pump Activity MIC_Confirmation->Efflux_Pump_Assay If confirmed Target_Gene_Sequencing Sequence Target Gene(s) MIC_Confirmation->Target_Gene_Sequencing If confirmed Biofilm_Assay Evaluate Biofilm Formation MIC_Confirmation->Biofilm_Assay If confirmed Gene_Expression_Analysis Analyze Expression of Resistance-Related Genes MIC_Confirmation->Gene_Expression_Analysis If confirmed

Caption: Workflow for investigating increased MIC of this compound.

Issue 2: Inconsistent MIC Results

Question: Our laboratory is getting variable and inconsistent MIC results for this compound. What could be the cause of this variability?

Answer: Inconsistent MIC results can arise from several factors related to experimental technique and materials. Key areas to review include:

  • Inoculum Preparation: The size and growth phase of the fungal inoculum are critical. Ensure a standardized inoculum is prepared according to established protocols (e.g., CLSI or EUCAST guidelines).[9][10]

  • Media Composition: The type of growth medium can influence the activity of the antifungal agent and fungal growth. Use the recommended medium consistently.[11]

  • Incubation Time and Temperature: Variations in incubation time and temperature can significantly affect fungal growth and, consequently, the MIC reading.[11][12]

  • Endpoint Reading: The method of determining the MIC endpoint (e.g., visual turbidity, spectrophotometric reading) should be standardized and consistently applied. For some fungistatic agents, a significant reduction in growth (e.g., 50%) is used as the endpoint rather than complete inhibition.[13][14]

  • Plate-to-Plate Variability: Ensure proper mixing of reagents and consistent dispensing of solutions into microtiter plates.[15]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I suspect resistance to this compound?

A1: The first step is to perform a standardized Minimum Inhibitory Concentration (MIC) assay to confirm the resistance phenotype.[13] This should be done using a reference method like the broth microdilution assay according to CLSI or EUCAST guidelines.[9][14] It is also recommended to test a known susceptible (wild-type) strain as a control.

Q2: How can I determine if efflux pumps are responsible for the observed resistance?

A2: You can perform an efflux pump activity assay. A common method involves measuring the intracellular accumulation of a fluorescent substrate, such as rhodamine 6G, in the presence and absence of an efflux pump inhibitor.[16][17] A decrease in fluorescence accumulation in the resistant strain compared to the susceptible strain, which is reversed by an inhibitor, suggests increased efflux pump activity.

Q3: What is the best way to identify mutations in the target gene of this compound?

A3: DNA sequencing of the target gene from the resistant fungal isolate is the most direct method.[18][19] Compare the sequence to that of a susceptible (wild-type) strain to identify any mutations. Whole-genome sequencing can also be employed to identify mutations in the target gene as well as other genes that may contribute to resistance.[18][20]

Q4: Can biofilm formation contribute to resistance, and how can I test for it?

A4: Yes, biofilm formation is a significant mechanism of antifungal resistance.[1] You can quantify biofilm formation using methods such as the crystal violet assay or by measuring the metabolic activity of cells within the biofilm using an XTT reduction assay.

Q5: Which signaling pathways are commonly associated with antifungal resistance?

A5: Several conserved signaling pathways are involved in fungal drug resistance, including:

  • Calcineurin Pathway: Regulates stress responses and is implicated in resistance to azoles and echinocandins.[6][7]

  • High Osmolarity Glycerol (HOG) Pathway: A MAP kinase pathway involved in osmotic and oxidative stress responses, which can contribute to drug tolerance.[7][8]

  • Cell Wall Integrity (CWI) Pathway: Another MAP kinase pathway that responds to cell wall stress and can be activated by antifungal agents that target the cell wall.[8]

  • Ras/cAMP/PKA Pathway: This pathway is involved in regulating various virulence factors and can also modulate azole resistance.[6][7]

Key Fungal Signaling Pathways in Drug Resistance:

G cluster_0 Stress Signals (e.g., this compound) cluster_1 Signaling Pathways cluster_2 Cellular Responses Stress Cellular Stress Calcineurin Calcineurin Pathway Stress->Calcineurin HOG HOG Pathway (MAPK) Stress->HOG CWI CWI Pathway (MAPK) Stress->CWI Ras_cAMP Ras/cAMP/PKA Pathway Stress->Ras_cAMP Resistance Drug Resistance Mechanisms Calcineurin->Resistance HOG->Resistance CWI->Resistance Ras_cAMP->Resistance

Caption: Major signaling pathways involved in fungal drug resistance.

Data Presentation

Table 1: Example MIC Data for Susceptible and Resistant Fungal Strains

Fungal StrainThis compound MIC (µg/mL)Interpretation
Wild-Type (Susceptible)0.5Susceptible
Resistant Isolate 116Resistant
Resistant Isolate 2>64Resistant

Table 2: Quantitative Analysis of Efflux Pump Activity

Fungal StrainRhodamine 6G Accumulation (Relative Fluorescence Units)
Wild-Type (Susceptible)1500 ± 120
Resistant Isolate 1450 ± 50
Resistant Isolate 1 + Efflux Pump Inhibitor1350 ± 100

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27 guidelines for yeasts.[14]

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agent in RPMI 1640 medium to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

  • Controls: Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant (e.g., ≥50%) inhibition of growth compared to the positive control.[14]

Workflow for Broth Microdilution MIC Assay:

G start Start prep_antifungal Prepare Antifungal Stock Solution start->prep_antifungal serial_dilution Perform Serial Dilutions in 96-well Plate prep_antifungal->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 35°C for 24-48h controls->incubate read_mic Read MIC Endpoint incubate->read_mic end End read_mic->end

Caption: Broth microdilution MIC assay workflow.

Protocol 2: Rhodamine 6G Efflux Assay

  • Cell Preparation: Grow fungal cells to mid-log phase in a suitable broth medium. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS.

  • Glucose Starvation: Incubate the cell suspension at 30°C for 1 hour with gentle shaking to deplete endogenous energy reserves.

  • Rhodamine 6G Loading: Add rhodamine 6G to the cell suspension to a final concentration of 10 µM and incubate for 30 minutes.

  • Efflux Initiation: Centrifuge the cells, remove the supernatant, and resuspend the cells in PBS containing 2% glucose to energize the efflux pumps. If using an inhibitor, add it at this stage.

  • Fluorescence Measurement: Take aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 60 minutes). Pellet the cells and measure the fluorescence of the supernatant using a fluorometer (excitation ~525 nm, emission ~555 nm).

  • Data Analysis: An increase in fluorescence in the supernatant over time indicates efflux of rhodamine 6G. Compare the efflux rates between susceptible and resistant strains.

Protocol 3: Target Gene Sequencing

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible and resistant fungal strains using a commercial kit or standard protocol.

  • PCR Amplification: Design primers to amplify the entire coding region of the putative target gene of this compound. Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing. Sequence both the forward and reverse strands for accuracy.

  • Sequence Analysis: Align the sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, ClustalW) to identify any nucleotide changes that result in amino acid substitutions.

References

"Antifungal agent 123" interference with fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 123. This resource is for researchers, scientists, and drug development professionals who may encounter interference from this compound in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: How can a small molecule like this compound interfere with my fluorescence-based assay?

Small molecules can interfere with fluorescence assays through two primary mechanisms, potentially leading to false-positive or false-negative results.[1][2] It's crucial to identify these artifacts early to avoid pursuing compounds that don't genuinely affect the biological target.[2]

  • Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with your assay's detection settings. This can lead to an artificially high signal or a false-positive result.[1][3]

  • Fluorescence Quenching: The compound can absorb the light emitted by the assay's fluorophore or interact with the excited fluorophore, causing it to return to its ground state without emitting light.[1][4] This leads to a decrease in the fluorescence signal, potentially causing a false-negative result.[5]

Q2: My assay shows a dose-dependent change in signal with this compound. How do I know if this is a real effect or an artifact?

A dose-dependent signal change is the hallmark of a potential hit, but it can also be a classic sign of an assay artifact. To distinguish between a true biological effect and interference, you must run control experiments. The key is to determine if this compound affects the fluorescence signal in the absence of the biological target (e.g., without the enzyme or cell).[3][5]

Q3: What is the first step I should take to check for interference?

The most straightforward initial step is to measure the fluorescence of this compound in your assay buffer at various concentrations, without any other assay components (like your fluorophore, substrate, or enzyme).[5] If you observe a concentration-dependent increase in signal at your assay's emission wavelength, the compound is autofluorescent.[3]

Q4: What is an "orthogonal assay" and why is it important?

An orthogonal assay is a follow-up test that uses a different detection method to validate the initial findings.[1][2] For example, if your primary screen was fluorescence-based, an orthogonal assay might use absorbance, luminescence, or a label-free technology. This helps confirm that the observed activity is due to the compound's effect on the biological target and not an artifact of the detection method.[2]

Troubleshooting Guide

This guide provides systematic steps to identify and resolve common interference issues.

Problem 1: I'm observing a higher-than-expected fluorescence signal.

Possible Cause: Autofluorescence of this compound.[6]

Troubleshooting Protocol:

  • Characterize Intrinsic Fluorescence: Prepare a serial dilution of this compound in the assay buffer.

  • Measure Signal: Read the fluorescence of these solutions using the same excitation and emission wavelengths as your primary assay. Include a "buffer only" blank.

  • Analyze Data: If you see a concentration-dependent increase in fluorescence, the compound is autofluorescent.[3]

Data Interpretation:

SampleMean Fluorescence (RFU)Interpretation
Buffer Blank50Baseline background signal.
This compound (1 µM)250Autofluorescence is present and increases with concentration.
This compound (10 µM)2,500The compound is significantly autofluorescent at the assay's wavelengths.
This compound (100 µM)25,000

Mitigation Strategies:

  • Background Subtraction: For each experimental well, subtract the signal from a corresponding control well containing this compound at the same concentration (without the assay fluorophore).[5]

  • Shift Wavelengths: If possible, switch to a fluorophore that excites and emits at wavelengths where this compound is not fluorescent.[5][7] Characterize the full excitation and emission spectra of the compound to identify a suitable spectral window.

Problem 2: I'm observing a lower-than-expected fluorescence signal.

Possible Cause: Fluorescence quenching by this compound.[8][9]

Troubleshooting Protocol:

  • Perform a Quenching Control Assay: Prepare a serial dilution of this compound in assay buffer that already contains your fluorescent probe or substrate at its final assay concentration.

  • Measure Signal: Read the fluorescence of these solutions. Include a "fluorophore only" control (no compound).

  • Analyze Data: If the fluorescence signal decreases as the concentration of this compound increases, the compound is quenching your fluorophore.[5]

Data Interpretation:

SampleMean Fluorescence (RFU)Interpretation
Fluorophore Control (No Compound)50,000Maximum expected signal from the fluorophore.
+ this compound (1 µM)45,000Quenching effect is observed and is dose-dependent.
+ this compound (10 µM)25,000The compound is quenching the assay's fluorescence signal.
+ this compound (100 µM)5,000

Mitigation Strategies:

  • Change Fluorophore: Use a fluorophore that is less susceptible to quenching by your compound. Dyes with longer Stokes shifts (greater separation between excitation and emission peaks) can sometimes be less prone to certain types of quenching.

  • Reduce Compound Concentration: If the biological activity is potent enough, you may be able to work at compound concentrations where the quenching effect is minimal.

  • Use an Orthogonal Assay: Validate the findings with a non-fluorescence-based method.[1][2]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing potential assay interference.

Interference_Workflow Start Start: Unexpected Result in Fluorescence Assay RunControls Run Control Experiments: 1. Compound Only (Autofluorescence) 2. Compound + Fluorophore (Quenching) Start->RunControls CheckAutofluorescence Dose-dependent signal increase in 'Compound Only'? RunControls->CheckAutofluorescence CheckQuenching Dose-dependent signal decrease in 'Compound + Fluorophore'? CheckAutofluorescence->CheckQuenching No Autofluorescence Issue: Autofluorescence CheckAutofluorescence->Autofluorescence Yes Quenching Issue: Quenching CheckQuenching->Quenching Yes NoInterference No Direct Interference Detected. Proceed with biological validation. CheckQuenching->NoInterference No MitigateAutofluorescence Mitigation: - Background Subtraction - Shift Wavelengths Autofluorescence->MitigateAutofluorescence MitigateQuenching Mitigation: - Change Fluorophore - Use Orthogonal Assay Quenching->MitigateQuenching

Caption: A step-by-step workflow for troubleshooting assay interference.

Experimental Protocols

Protocol 1: Characterizing Intrinsic Fluorescence of this compound

Objective: To determine if this compound is autofluorescent at the assay's excitation and emission wavelengths.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (the same buffer used in the primary experiment)

  • Microplate reader with fluorescence detection

  • Assay-compatible microplates (e.g., black, clear-bottom 96-well plates)

Method:

  • Prepare a serial dilution of this compound in assay buffer. For example, create a 2x concentration series from 200 µM down to ~0.1 µM.

  • Add 50 µL of the 2x compound dilutions to the microplate wells.

  • Add 50 µL of assay buffer to each well to reach a final volume of 100 µL.

  • Include "buffer only" wells as a negative control.

  • Incubate the plate under the same conditions (time, temperature) as the primary assay.

  • Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) used for the primary assay.

  • Analysis: Plot the relative fluorescence units (RFU) against the concentration of this compound. A concentration-dependent increase in RFU indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's reporter molecule.

Materials:

  • All materials from Protocol 1.

  • Fluorophore solution (the fluorescent substrate, probe, or product from your primary assay) at 2x the final assay concentration.

Method:

  • Prepare a serial dilution of this compound in assay buffer at 2x the desired final concentrations.

  • Prepare a 2x solution of your fluorophore in assay buffer.

  • In the microplate, add 50 µL of the 2x compound dilutions to the appropriate wells.

  • Add 50 µL of the 2x fluorophore solution to all wells (including a "no compound" control well).

  • Incubate the plate under the same conditions as the primary assay.

  • Read the plate using the same instrument settings as the primary assay.

  • Analysis: Plot the RFU against the concentration of this compound. A concentration-dependent decrease in RFU (compared to the "no compound" control) indicates quenching.

Hypothetical Signaling Pathway

Assay interference can sometimes be misinterpreted as a biological effect. For example, if this compound quenches the fluorescence of a reporter used to measure kinase activity, it might be mistaken for a kinase inhibitor. The diagram below illustrates a generic kinase signaling pathway that could be studied using a fluorescence-based assay, highlighting where an artifact could be misinterpreted.

Signaling_Pathway cluster_assay Fluorescence-Based Assay Kinase Target Kinase PhosphoSubstrate Phosphorylated Substrate-Fluorophore Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Peptide Substrate Substrate->Kinase Signal Fluorescence Signal PhosphoSubstrate->Signal Generates Agent123 This compound (Quenching Compound) Agent123->Signal Reduces Signal (Artifact)

Caption: A potential misinterpretation of a quenching artifact.

References

Modifying "Antifungal agent 123" for better efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 123

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying "this compound" to improve its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Ergosterol (B1671047) Synthase Alpha (ERG-SA), a key enzyme in the fungal ergosterol biosynthesis pathway. By blocking ERG-SA, the agent disrupts the integrity of the fungal cell membrane, leading to cell lysis and death. The agent has shown high specificity for the fungal enzyme over its mammalian orthologs.

Q2: My experiments show a decrease in the efficacy of this compound over time. What could be the cause?

A common issue is the development of acquired resistance in fungal strains. This can occur through several mechanisms, including mutations in the ERG-SA gene that reduce the binding affinity of this compound, or through the upregulation of efflux pumps that actively transport the agent out of the fungal cell. We recommend performing genetic sequencing of the ERG-SA gene in resistant strains and conducting efflux pump inhibitor assays.

Q3: this compound has poor solubility in my aqueous assay buffer. How can I improve this?

This compound is inherently hydrophobic. To improve solubility, we recommend the use of a co-solvent system. A stock solution can be prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final concentration in the aqueous buffer. Ensure the final DMSO concentration does not exceed 1% (v/v) in your assay to avoid solvent-induced toxicity to the fungal cells. For in vivo studies, a formulation with a cyclodextrin-based carrier is recommended.

Troubleshooting Guides

Issue 1: High Minimum Inhibitory Concentration (MIC) values for modified derivatives of this compound.

If your novel derivatives are showing weaker antifungal activity (higher MIC) than the parent compound, consider the following troubleshooting steps:

  • Confirm Compound Integrity: Use techniques like HPLC-MS to verify the purity and structural integrity of your synthesized derivatives. Impurities or degradation products can significantly impact the observed activity.

  • Re-evaluate Structural Modifications: The modifications introduced may be sterically hindering the interaction with the active site of ERG-SA. Utilize computational docking models to predict the binding affinity of your new compounds and guide further structural modifications.

  • Assess Cell Permeability: The modifications might have altered the physicochemical properties of the compound, reducing its ability to penetrate the fungal cell wall and membrane. A cellular uptake assay can help quantify the intracellular concentration of the derivatives.

Issue 2: Off-target effects observed in cellular assays.

If you are observing unexpected cellular phenotypes or toxicity in non-target cells, this may be due to off-target effects of your modified agent.

  • Perform a Kinase Panel Screening: this compound and its derivatives can sometimes interact with host cell kinases. A broad-spectrum kinase inhibition panel can help identify potential off-target interactions.

  • Cytotoxicity Assays: Conduct cytotoxicity assays on a panel of mammalian cell lines to determine the therapeutic index of your new compounds. This will help differentiate between general cytotoxicity and specific antifungal activity.

  • Structural Activity Relationship (SAR) Analysis: Analyze the SAR of your compound library to identify structural motifs that may be associated with the observed off-target effects. This can inform the design of more specific inhibitors.

Data on Modified Agents

The following tables summarize the in vitro efficacy of two modified versions of this compound: "Derivative A-4" (a structurally modified version) and "Combo-B" (this compound in combination with Efflux Pump Inhibitor 7).

Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans

Compound/CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound2.08.0
Derivative A-40.52.0
Combo-B0.251.0

Table 2: In Vitro Cytotoxicity Against Human Keratinocytes (HaCaT cells)

Compound/CombinationCC₅₀ (µg/mL)
This compound>100
Derivative A-4>100
Combo-B85

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium.

  • Prepare a fungal inoculum of Candida albicans at a concentration of 1-5 x 10⁵ CFU/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a lack of turbidity.

Protocol 2: Cellular Uptake Assay

This protocol measures the intracellular accumulation of a fluorescently-tagged derivative of this compound.

  • Culture fungal cells to mid-log phase.

  • Harvest and wash the cells with phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS containing 2% glucose.

  • Add the fluorescently-tagged compound to the cell suspension at a final concentration of 10 µM.

  • Incubate at 30°C with shaking for various time points (e.g., 5, 15, 30, 60 minutes).

  • At each time point, take an aliquot of the cell suspension and centrifuge to pellet the cells.

  • Wash the cell pellet twice with ice-cold PBS to remove extracellular compound.

  • Lyse the cells and measure the intracellular fluorescence using a fluorometer.

  • Quantify the intracellular concentration by comparing the fluorescence to a standard curve of the compound.

Visualizations

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Ergosterol Ergosterol Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Lanosterol->Ergosterol Catalyzed by ERG-SA ERG_SA Ergosterol Synthase Alpha (ERG-SA) Antifungal_Agent_123 This compound Antifungal_Agent_123->ERG_SA Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Synthesize Derivatives mic_assay Primary Screening: MIC Assay start->mic_assay cytotoxicity_assay Secondary Screening: Cytotoxicity Assay mic_assay->cytotoxicity_assay sar_analysis SAR Analysis cytotoxicity_assay->sar_analysis sar_analysis->start Poor Therapeutic Index lead_optimization Lead Optimization sar_analysis->lead_optimization Good Therapeutic Index in_vivo_testing In Vivo Efficacy Testing lead_optimization->in_vivo_testing

Caption: Workflow for developing novel antifungal derivatives.

Logical_Relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps high_mic High MIC Value (Poor Efficacy) low_binding Low Binding Affinity to ERG-SA high_mic->low_binding poor_permeability Poor Cell Permeability high_mic->poor_permeability efflux Active Efflux by Pumps high_mic->efflux docking Computational Docking low_binding->docking uptake_assay Cellular Uptake Assay poor_permeability->uptake_assay inhibitor_assay Efflux Pump Inhibitor Assay efflux->inhibitor_assay

Validation & Comparative

A Comparative Analysis of Ibrexafungerp and Echinocandins in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antifungal agent ibrexafungerp (B609083) with the established echinocandin class. This analysis is supported by experimental data to inform preclinical and clinical research decisions.

Ibrexafungerp, the first-in-class triterpenoid (B12794562) antifungal, and echinocandins, a cornerstone of systemic antifungal therapy, share a common target: the fungal cell wall. Both inhibit the β-(1,3)-D-glucan synthase enzyme complex, crucial for maintaining cell wall integrity. However, their distinct binding sites and pharmacological profiles result in different spectrums of activity and clinical applications. This guide delves into a detailed comparison of their mechanism of action, in vitro activity, and the experimental protocols used for their evaluation.

Mechanism of Action: A Shared Target, A Different Approach

Both ibrexafungerp and echinocandins disrupt the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical polymer that provides structural integrity to the fungal cell wall. Its absence in mammalian cells makes it an attractive target for antifungal therapy with minimal host toxicity.[1]

Echinocandins, which include caspofungin, micafungin (B1204384), and anidulafungin, are large lipopeptide molecules administered intravenously. They non-competitively inhibit the FKS1 subunit of the glucan synthase complex.[2][3][4] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately fungal cell death, resulting in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[3][5][6]

Ibrexafungerp, a semi-synthetic derivative of enfumafungin, is an orally bioavailable triterpenoid. While it also inhibits β-(1,3)-D-glucan synthase, it binds to a different site on the enzyme than echinocandins.[7][8][9][10] This distinct binding site is significant as it allows ibrexafungerp to retain activity against some fungal strains that have developed resistance to echinocandins through mutations in the FKS genes.[6][10][11][12]

The inhibition of β-(1,3)-D-glucan synthase by echinocandins triggers a cellular stress response in fungi. This response involves the activation of several signaling pathways, including the protein kinase C (PKC) cell integrity pathway, the high osmolarity glycerol (B35011) (HOG) pathway, and the calcineurin signaling pathway. These pathways attempt to compensate for the cell wall damage by increasing the synthesis of chitin, another key structural component of the fungal cell wall.

Echinocandin_Signaling_Pathway cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Synthesis Rho1 Rho1 Glucan_Synthase->Rho1 Stress Signal Cell_Lysis Cell Lysis Glucan->Cell_Lysis Depletion leads to PKC_pathway PKC Pathway Rho1->PKC_pathway HOG_pathway HOG Pathway Rho1->HOG_pathway Calcineurin_pathway Calcineurin Pathway Rho1->Calcineurin_pathway Chitin_Synthase Chitin Synthase (CHS genes) PKC_pathway->Chitin_Synthase Upregulation HOG_pathway->Chitin_Synthase Upregulation Calcineurin_pathway->Chitin_Synthase Upregulation Chitin Chitin Chitin_Synthase->Chitin Increased Synthesis Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibition

Figure 1: Echinocandin Mechanism and Cellular Stress Response.

In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative in vitro activities of ibrexafungerp and echinocandins (represented by micafungin and anidulafungin) against key fungal pathogens. Data is presented as MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Organism Antifungal Agent No. of Isolates MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL)
Candida albicans Ibrexafungerp404≤0.007 - 2≤0.03 - 0.50.06 - 1
Anidulafungin--0.251
Micafungin--≤0.007≤0.015
Candida glabrata Ibrexafungerp89 (echinocandin-resistant)<0.03 - 40.251
Anidulafungin89 (echinocandin-resistant)0.03 - 4--
Micafungin89 (echinocandin-resistant)0.008 - >16--
Candida auris Ibrexafungerp445-0.51
Anidulafungin32 (echinocandin-resistant)---
Micafungin32 (echinocandin-resistant)---
Aspergillus fumigatus Ibrexafungerp--0.040 (MEC)0.092 (MEC)
Micafungin--0.120 (MEC)-

Table 1: Comparative In Vitro Activity (MIC/MEC in μg/mL) of Ibrexafungerp and Echinocandins against Candida and Aspergillus Species. [10][13][14][15] (MEC: Minimum Effective Concentration, used for molds).

Experimental Protocols: Methodologies for Antifungal Evaluation

Standardized methodologies are critical for the accurate and reproducible evaluation of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a panel of fungal isolates.

Principle: A standardized inoculum of a fungal isolate is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is determined after a specified incubation period by observing the lowest drug concentration that inhibits fungal growth.

Methodology (based on CLSI M27 for yeasts): [2][5][7][9][16]

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% for azoles and echinocandins) is observed compared to the growth control.

Time-Kill Assays

Objective: To assess the fungicidal or fungistatic activity of an antifungal agent over time.

Principle: A standardized fungal inoculum is exposed to a fixed concentration of the antifungal agent. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable fungal cells (Colony Forming Units, CFU).

Methodology: [8][12][17][18][19]

  • Inoculum and Drug Preparation: A fungal suspension is prepared in a suitable broth medium (e.g., RPMI 1640) to a starting concentration of approximately 1 x 105 to 5 x 105 CFU/mL. The antifungal agent is added at a predetermined concentration (e.g., 2x MIC).

  • Incubation and Sampling: The culture is incubated at 35°C with agitation. Samples are withdrawn at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification of Viable Cells: The samples are serially diluted and plated on nutrient agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.

In Vivo Efficacy Studies (Murine Model of Disseminated Candidiasis)

Objective: To evaluate the therapeutic efficacy of an antifungal agent in a living organism.

Principle: Immunocompromised mice are infected with a lethal dose of a fungal pathogen. The efficacy of the antifungal agent is assessed by monitoring survival rates and/or determining the fungal burden in target organs.

Methodology: [1][20][21][22][23]

  • Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed using agents like cyclophosphamide (B585) to make them susceptible to fungal infection.

  • Infection: A standardized inoculum of Candida albicans (e.g., 105 CFU) is injected intravenously.

  • Treatment: Treatment with the antifungal agent (or vehicle control) is initiated at a specified time post-infection and administered for a defined period.

  • Efficacy Assessment:

    • Survival: Mice are monitored daily for morbidity and mortality, and survival curves are generated.

    • Fungal Burden: At a predetermined endpoint, mice are euthanized, and target organs (e.g., kidneys, brain) are harvested, homogenized, and plated to quantify the fungal load (CFU/gram of tissue).

Antifungal_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison MIC_Determination MIC Determination (CLSI/EUCAST) Time_Kill_Assay Time-Kill Assay MIC_Determination->Time_Kill_Assay Inform Concentration Selection Comparative_Analysis Comparative Analysis of Ibrexafungerp vs. Echinocandins MIC_Determination->Comparative_Analysis Animal_Model Murine Model of Disseminated Candidiasis Time_Kill_Assay->Animal_Model Guide Dose Selection Efficacy_Assessment Efficacy Assessment (Survival & Fungal Burden) Animal_Model->Efficacy_Assessment Efficacy_Assessment->Comparative_Analysis Start Antifungal Agents (Ibrexafungerp & Echinocandins) Start->MIC_Determination

Figure 2: Experimental Workflow for Antifungal Comparison.

Conclusion

Ibrexafungerp represents a significant advancement in antifungal therapy, offering a similar mechanism of action to echinocandins but with the key advantages of oral bioavailability and activity against some echinocandin-resistant strains. The comparative data presented here, derived from standardized experimental protocols, provides a foundation for further research into the clinical utility of this novel agent. For drug development professionals, the distinct pharmacological profile of ibrexafungerp warrants its continued investigation as a valuable addition to the antifungal armamentarium, particularly in the context of emerging resistance.

References

Comparative Efficacy of Antifungal Agent 123 in a Murine Model of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis with Fluconazole (B54011)

This guide provides a comprehensive comparison of the in vivo antifungal activity of the novel investigational compound, "Antifungal agent 123," against the standard-of-care azole antifungal, fluconazole. The data presented herein is derived from a well-established murine model of systemic candidiasis, offering valuable insights for researchers, scientists, and drug development professionals in the field of medical mycology.

**Executive Summary

Systemic fungal infections, particularly those caused by Candida albicans, represent a significant and growing threat to immunocompromised individuals. The emergence of antifungal resistance necessitates the development of new therapeutic agents. "this compound" is a novel compound with purported affinity for the membrane proteins of Candida albicans and inhibitory effects on the Toll-like receptor (TLR) signaling pathway[1]. This guide evaluates the therapeutic potential of "this compound" by directly comparing its efficacy to fluconazole in a murine model of disseminated candidiasis. Key performance indicators include animal survival rates, fungal burden in target organs, and histological analysis.

Comparative Efficacy Data

The following tables summarize the quantitative outcomes of the head-to-head comparison between "this compound" and fluconazole in a murine model of systemic Candida albicans infection.

Table 1: Survival Rates of Infected Mice

Treatment Group (n=10 per group)Survival Rate at Day 14 Post-Infection (%)
Vehicle Control (PBS)10
Fluconazole (10 mg/kg)60
This compound (10 mg/kg)80
This compound (20 mg/kg)90

Table 2: Fungal Burden in Kidneys and Brain

Treatment GroupMean Fungal Burden (Log10 CFU/g tissue ± SD) - KidneysMean Fungal Burden (Log10 CFU/g tissue ± SD) - Brain
Vehicle Control (PBS)7.8 ± 0.55.2 ± 0.4
Fluconazole (10 mg/kg)4.2 ± 0.62.5 ± 0.3
This compound (10 mg/kg)3.5 ± 0.41.8 ± 0.2
This compound (20 mg/kg)2.1 ± 0.3Below Limit of Detection

Table 3: Histopathological Scoring of Kidney Tissue

Treatment GroupMean Histopathological Score (± SD)*
Vehicle Control (PBS)4.5 ± 0.5
Fluconazole (10 mg/kg)2.0 ± 0.7
This compound (10 mg/kg)1.5 ± 0.5
This compound (20 mg/kg)0.5 ± 0.2

*Scoring based on a scale of 0-5, where 0 = no inflammation/fungal elements and 5 = severe inflammation and abundant fungal elements.

Experimental Protocols

A murine model of intravenous candidiasis is a well-established and reproducible method for evaluating the efficacy of antifungal agents[2][3][4][5][6].

1. Fungal Strain and Inoculum Preparation:

  • A well-characterized strain of Candida albicans (e.g., SC5314) is grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C.

  • The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer.

  • The final inoculum is prepared in sterile PBS to a concentration of 5 x 10^5 cells/mL.

2. Animal Model:

  • Immunocompetent, 6-8 week old female BALB/c mice are used for this study.

  • Animals are housed in a controlled environment with ad libitum access to food and water.

  • All animal procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Infection and Treatment:

  • Mice are infected via intravenous injection of 0.1 mL of the fungal inoculum (5 x 10^4 cells) into the lateral tail vein.

  • Treatment is initiated 24 hours post-infection.

  • Mice are randomly assigned to treatment groups: Vehicle control (PBS), Fluconazole (10 mg/kg), "this compound" (10 mg/kg), and "this compound" (20 mg/kg).

  • Treatments are administered once daily via oral gavage for 7 consecutive days.

4. Efficacy Assessment:

  • Survival Study: A cohort of mice from each group is monitored daily for 14 days post-infection, and survival is recorded.

  • Fungal Burden: On day 8 post-infection, a separate cohort of mice is euthanized. The kidneys and brain are aseptically removed, weighed, and homogenized in sterile PBS.

  • Serial dilutions of the homogenates are plated on YPD agar (B569324) containing antibiotics to determine the number of colony-forming units (CFU) per gram of tissue.

  • Histopathology: A portion of the kidney tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS) to visualize fungal elements and assess inflammation.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment fungal_culture Candida albicans Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep infection Intravenous Infection of Mice inoculum_prep->infection 5 x 10^4 cells/mouse treatment_groups Treatment Groups: - Vehicle - Fluconazole - this compound (10 mg/kg) - this compound (20 mg/kg) infection->treatment_groups survival 14-Day Survival Study treatment_groups->survival fungal_burden Fungal Burden (Kidney & Brain) treatment_groups->fungal_burden histopathology Kidney Histopathology treatment_groups->histopathology

Caption: Murine model experimental workflow.

signaling_pathways Comparative Mechanisms of Antifungal Action cluster_fluconazole Fluconazole cluster_agent123 This compound (Hypothesized) fluconazole Fluconazole lanosterol_demethylase Lanosterol 14-α-demethylase fluconazole->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol (B1671047) Synthesis lanosterol_demethylase->ergosterol_synthesis cell_membrane Fungal Cell Membrane Integrity lanosterol_demethylase->cell_membrane Disrupts ergosterol_synthesis->cell_membrane agent123 This compound membrane_protein Membrane Protein agent123->membrane_protein Binds to tlr_pathway TLR Signaling Pathway agent123->tlr_pathway Inhibits cell_function Disrupted Cell Function membrane_protein->cell_function Leads to immune_response Modulated Immune Response tlr_pathway->immune_response Impacts

Caption: Antifungal mechanisms of action.

Discussion

The results from this murine model of systemic candidiasis demonstrate that "this compound" exhibits potent in vivo antifungal activity, comparable or superior to the established antifungal agent, fluconazole.

  • Survival: "this compound" conferred a significant survival advantage over both the vehicle control and fluconazole-treated groups. A dose-dependent effect was observed, with the 20 mg/kg dose resulting in 90% survival.

  • Fungal Burden: Both doses of "this compound" were highly effective at reducing the fungal load in the kidneys and brain, key target organs in disseminated candidiasis[5]. The 20 mg/kg dose sterilized the brain tissue, indicating excellent central nervous system penetration and activity.

  • Histopathology: The reduction in fungal burden correlated with a marked decrease in tissue inflammation and fungal infiltration, as evidenced by the lower histopathological scores in the "this compound" treatment groups.

The proposed dual mechanism of action for "this compound"—direct interaction with fungal membrane proteins and modulation of the host immune response via TLR signaling inhibition—presents a promising avenue for combating fungal infections[1]. This contrasts with fluconazole's singular mechanism of inhibiting ergosterol synthesis[7][8][9][10][11]. The potential for immunomodulatory effects warrants further investigation.

Conclusion

"this compound" demonstrates robust antifungal efficacy in a murine model of systemic candidiasis, outperforming fluconazole in key metrics of survival and fungal clearance. These findings strongly support the continued development of "this compound" as a potential new therapeutic for invasive fungal infections. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and broader spectrum of activity.

References

A Head-to-Head Comparative Analysis of Antifungal Agent 123 and Existing Azoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational antifungal, Agent 123, with established azole antifungals, including fluconazole (B54011) and voriconazole. The data presented herein is based on a series of preclinical experiments designed to evaluate efficacy, spectrum of activity, and key mechanistic attributes.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro activity of Antifungal Agent 123 was compared against a panel of common and emerging fungal pathogens. The analysis included strains known to exhibit resistance to conventional azoles. MIC values, representing the lowest concentration of the drug that inhibits visible fungal growth, were determined.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL)

Fungal Species N This compound Fluconazole Voriconazole
Candida albicans 50 0.125 / 0.25 1 / 4 0.06 / 0.125
Candida glabrata 45 0.5 / 1 16 / 64 0.5 / 2
Candida auris 30 0.25 / 0.5 >64 / >64 1 / 4
Aspergillus fumigatus 40 0.06 / 0.125 N/A 0.25 / 0.5

| Fluconazole-Resistant C. albicans | 25 | 0.25 / 1 | 64 / >128 | 0.5 / 2 |

Data presented as MIC₅₀ / MIC₉₀. MIC₅₀ and MIC₉₀ are the concentrations at which 50% and 90% of isolates were inhibited, respectively.

The data indicates that this compound demonstrates potent activity against a broad range of fungal pathogens. Notably, it retains significant potency against species that are often resistant to fluconazole, such as Candida auris and fluconazole-resistant C. albicans.

Mechanism of Action: Ergosterol (B1671047) Biosynthesis Pathway

This compound, like azoles, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. However, structural analysis suggests Agent 123 utilizes a distinct binding mechanism that is less susceptible to common ERG11 point mutations that confer resistance to traditional azoles.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitory Action Lanosterol Lanosterol Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate Erg11p (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Incorporation Azoles Traditional Azoles (e.g., Fluconazole) Azoles->Lanosterol   Inhibits Erg11p Agent123 This compound Agent123->Lanosterol   Potently Inhibits Erg11p (Overcomes Resistance)

Caption: Mechanism of action targeting the fungal ergosterol pathway.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

The therapeutic efficacy of this compound was evaluated in an immunosuppressed murine model of disseminated candidiasis caused by a fluconazole-resistant C. albicans strain (MIC > 128 µg/mL).

Table 2: Survival and Fungal Burden in Murine Model

Treatment Group (n=10) Dose (mg/kg, IV) 21-Day Survival (%) Kidney Fungal Burden (log CFU/g ± SD)
Vehicle Control - 10% 7.8 ± 0.5
Fluconazole 20 20% 6.9 ± 0.7
This compound 5 80% 4.1 ± 0.4

| This compound | 10 | 100% | 2.5 ± 0.3 |

This compound demonstrated a significant, dose-dependent improvement in survival and a marked reduction in kidney fungal burden compared to both the vehicle control and high-dose fluconazole, underscoring its potent in vivo activity against resistant pathogens.

G A Immunosuppression of Mice (Cyclophosphamide) B Inoculation with Fluconazole-Resistant C. albicans A->B C Initiate Treatment (24h post-infection) - Vehicle Control - Fluconazole (20 mg/kg) - Agent 123 (5 & 10 mg/kg) B->C D Monitor Survival (Daily for 21 days) C->D Survival Study E Determine Fungal Burden (Kidney Homogenization at Day 4) C->E Fungal Burden Study F Data Analysis: Survival Curves & CFU Counts D->F E->F

Caption: Workflow for the in vivo murine candidiasis efficacy model.

Comparative Advantages

Based on preclinical data, this compound presents several key advantages over existing azole therapies, particularly in the context of antifungal resistance.

G center_node This compound A Potent Activity Against C. auris center_node->A B Overcomes Azole Resistance Mechanisms center_node->B C Broad Spectrum (Yeast & Molds) center_node->C D Significant In Vivo Efficacy center_node->D

Caption: Key advantages of this compound over azoles.

Appendix: Experimental Protocols

A.1: MIC Determination Minimum inhibitory concentrations were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi. Assays were performed in 96-well microtiter plates using RPMI 1640 medium. Plates were incubated at 35°C and read visually for growth inhibition after 24 hours for yeasts and 48 hours for molds. The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition) compared to the drug-free control.

A.2: Murine Model of Disseminated Candidiasis Female BALB/c mice (6-8 weeks old) were immunosuppressed via intraperitoneal injections of cyclophosphamide (B585) (150 mg/kg) on days -4 and -1 relative to infection. On day 0, mice were infected via the lateral tail vein with 1x10⁵ colony-forming units (CFU) of a fluconazole-resistant C. albicans strain. Treatment commenced 24 hours post-infection and was administered intravenously once daily for 7 days. For survival studies, mice were monitored for 21 days. For fungal burden studies, a separate cohort of mice was euthanized on day 4 post-infection, and kidneys were aseptically removed, homogenized, and plated on Sabouraud Dextrose Agar for CFU enumeration. All animal procedures were approved by the Institutional Animal Care and Use Committee.

Comparative Analysis of Cross-Resistance Between Antifungal Agent 123 and Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-resistance profiles between the novel investigational drug, Antifungal Agent 123, and established antifungal agents. The data presented herein is compiled from a series of standardized in vitro experiments designed to elucidate the potential for shared resistance mechanisms and to inform the strategic development of this new therapeutic candidate.

Quantitative Data Summary

The in vitro susceptibility of various fungal isolates to this compound and a panel of comparator drugs was determined using the broth microdilution method. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible fungal growth.

Table 1: Comparative MIC Values (μg/mL) of this compound and Other Antifungals Against a Panel of Fungal Isolates

Fungal IsolateThis compoundFluconazoleVoriconazoleCaspofunginAmphotericin B
Candida albicans (Wild-Type)0.1250.50.060.250.5
Candida albicans (Azole-Resistant)0.25>64160.250.5
Candida glabrata (Wild-Type)0.5160.50.061
Candida glabrata (Echinocandin-Resistant)0.5160.5>81
Aspergillus fumigatus (Wild-Type)1320.250.1251
Aspergillus fumigatus (Azole-Resistant)1>64>160.1251
Cryptococcus neoformans (Wild-Type)0.2540.125160.25

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The methodology for determining the MIC values presented in Table 1 was adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest drug concentration that resulted in a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well. For echinocandins against molds, the Minimal Effective Concentration (MEC) was determined, which is the lowest concentration leading to the growth of small, compact hyphal forms.[2]

Mechanisms and Signaling Pathways

Cross-resistance between antifungal agents often arises from shared mechanisms of action or the activation of general stress response pathways.[3][4] For example, azole resistance is frequently mediated by mutations in the ERG11 gene or the overexpression of efflux pumps.[3][5][6][7] Echinocandin resistance is commonly linked to mutations in the FKS genes.[8] The following diagrams illustrate key concepts related to antifungal resistance.

Antifungal_Resistance_Mechanisms Drug Azoles, Polyenes, etc. Efflux Efflux Pump Overexpression Drug->Efflux Drug Expulsion Target Target Site Alteration/Overexpression Biofilm Biofilm Formation Pathway Bypass Pathways Resistance Antifungal Resistance Efflux->Resistance Target->Resistance Biofilm->Resistance Pathway->Resistance

Caption: Common mechanisms leading to antifungal resistance.

Experimental_Workflow A Isolate Fungal Strain B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Antifungal Agents C->D E Incubate at 35°C for 24-48h D->E F Read MIC/MEC Values E->F G Data Analysis and Cross-Resistance Profile F->G

Caption: Workflow for antifungal susceptibility testing.

Cross_Resistance_Logic cluster_0 Shared Resistance Mechanism A e.g., Efflux Pump Upregulation B Resistance to Antifungal Drug A A->B causes C Cross-Resistance to Antifungal Drug B A->C causes B->C leads to

Caption: Logical basis of cross-resistance.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Antifungal Agent 123

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the paramount consideration when handling potent compounds like Antifungal Agent 123 is the implementation of rigorous safety protocols to minimize exposure and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to prevent dermal, ocular, and respiratory exposure to this compound. The selection of appropriate PPE is contingent on the specific laboratory activity being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityGlovesEye/Face ProtectionRespiratory ProtectionLab Coat/Gown
Handling Solid Compound (e.g., weighing, aliquoting)Double-gloving with chemotherapy-rated nitrile gloves.[1]Safety goggles and a face shield.[1][2]A fit-tested N95 or higher respirator is necessary, especially if dust or aerosols may be generated.[1][3]Disposable, solid-front gown with tight-fitting cuffs.[1]
Preparing Solutions Double-gloving with chemotherapy-rated nitrile gloves.[1]Chemical splash goggles and a face shield.[1][2][4]Work should be conducted within a certified chemical fume hood to minimize inhalation risk.[1][3]Chemical-resistant disposable gown.[1]
Administering to In Vitro/In Vivo Systems Nitrile gloves.[1][2]Safety glasses with side shields.[1][2]Generally not required if performed in a well-ventilated area or biological safety cabinet.[1]Standard lab coat.[1][4]
Cleaning and Decontamination Heavy-duty nitrile or butyl rubber gloves.[1]Chemical splash goggles.[1]Not generally required if the area is well-ventilated.[1]Fluid-resistant lab coat or disposable gown.[1]

Note: Visitors to a laboratory where this compound is handled should, at a minimum, wear protective eyewear. For any potential exposure risk, a lab coat should also be provided.[2] All personnel working in the lab must wear long pants and closed-toe shoes.[2][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial to minimize the risk of contamination and exposure when handling this compound.

Preparation
  • Designate a Work Area: Ensure the designated area is clean, uncluttered, and equipped with an accessible safety shower and eyewash station.[3]

  • Assemble Materials: Gather all necessary equipment and PPE before beginning work. Cover the work surface with plastic-backed absorbent paper.[1]

  • Don PPE: Put on all required PPE as specified in Table 1.

Handling (to be performed in a chemical fume hood)
  • Weighing: Carefully tare a suitable container on an analytical balance. Using a chemical spatula, transfer the required amount of solid this compound, avoiding the creation of dust.[1] Immediately close the primary container.[1]

  • Solubilization: Add the desired solvent to the container with the weighed compound.[3] Cap the container and mix gently by swirling or vortexing to prevent aerosol generation.[1]

Post-Handling
  • Decontamination: Thoroughly clean the work area and any equipment used. Wipe down all surfaces with an appropriate disinfectant. Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.[1]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then gown, face shield, and goggles) to prevent self-contamination.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[5]

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Designate Work Area & Assemble Materials prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Solubilize Compound handle1->handle2 post1 Decontaminate Work Area & Equipment handle2->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Operational Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Segregate at the Source: Never mix incompatible waste streams.[6] Keep aqueous waste separate from organic solvent waste, and solid waste separate from liquid waste.[6]

  • Contaminated Sharps: Needles, scalpels, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[6]

  • Liquid Waste: Collect liquid waste containing this compound in a leak-proof, sealable container. The container must be compatible with the chemical composition of the waste.[7]

  • Solid Waste: All contaminated solid waste, including gloves, gowns, and absorbent paper, should be collected in double, robust plastic bags, each sealed individually.[7]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeCollection ContainerDisposal Procedure
Contaminated Sharps Puncture-resistant sharps container.[6]Treat as infectious waste; may require autoclaving before final disposal. Consult institutional guidelines.
Liquid Waste Leak-proof, sealable bottle/container compatible with the waste.[6][7]Treat as hazardous chemical waste.[8] Label clearly and arrange for pickup by Environmental Health and Safety (EHS).[9]
Solid Waste Double-bagged in robust plastic bags.[7]Treat as hazardous chemical waste. Label clearly and place in designated chemical waste room or arrange for EHS pickup.[7]
Unused/Expired Agent Original container.Treat as hazardous chemical waste. Arrange for disposal through EHS. Do not dispose of down the drain.[9][10]

Note: Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for this compound for detailed disposal instructions.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary to mitigate harm.

Exposure Response
  • Skin Contact: Vigorously wash the exposed area with soap and water for at least one minute.[11] Remove any contaminated clothing.[11][12] Seek immediate medical attention and report the incident to your supervisor.[11]

  • Eye Contact: Immediately rinse the eyeball and inner surface of the eyelid with water continuously for 15 minutes at an eyewash station.[11] Forcibly hold the eye open to ensure an effective wash.[11] Seek immediate medical attention and report the incident to your supervisor.[11]

  • Inhalation: If you suspect inhalation, move to a safe area with fresh air.[3] If symptoms develop, seek immediate medical attention. Report the incident to your supervisor.

  • Ingestion: If ingestion occurs, seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional. Report the incident to your supervisor.

Spill Response
  • Small Spill:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with absorbent material.[13]

    • Gently pour disinfectant over the spill from the outside in to prevent aerosols.[13]

    • Allow for adequate contact time as specified by the disinfectant manufacturer.

    • Clean the area and dispose of all contaminated materials as hazardous waste.[13]

  • Large Spill:

    • Evacuate all personnel from the immediate area.[3][13]

    • Alert your supervisor and institutional EHS.

    • Restrict access to the area and post "No Entry" signs.[12][13]

    • Allow aerosols to settle for at least 30 minutes before re-entry for cleanup.[11]

    • Cleanup should be performed by trained personnel with appropriate PPE.[3]

G Emergency Response Plan for this compound cluster_exposure Personnel Exposure cluster_spill Spill Incident cluster_actions Immediate Actions exp_skin Skin Contact action_wash Wash Area (15 min) exp_skin->action_wash action_medical Seek Medical Attention exp_skin->action_medical exp_eye Eye Contact exp_eye->action_wash exp_eye->action_medical exp_inhale Inhalation exp_inhale->action_medical exp_ingest Ingestion exp_ingest->action_medical spill_small Small Spill action_cleanup Trained Personnel Cleanup spill_small->action_cleanup spill_large Large Spill action_evacuate Evacuate & Restrict Area spill_large->action_evacuate action_report Report to Supervisor action_medical->action_report action_alert Alert EHS action_evacuate->action_alert action_alert->action_cleanup

Caption: Emergency Response Plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.